Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H15BrO3 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
propan-2-yl 4-(4-bromophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C13H15BrO3/c1-9(2)17-13(16)8-7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
LWPBQEOAFIAOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Technical Dossier: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate Classification: Aryl Alkyl Keto-Ester / Pharmaceutical Intermediate Document ID: SAS-2025-IBOB
Executive Summary & Compound Architecture
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 1284448-67-4) represents a bifunctional molecular scaffold critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and complex heterocyclic architectures. Its structure integrates three distinct reactive centers:
-
Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Benzylic Ketone: A site for asymmetric reduction or reductive amination.
-
Isopropyl Ester: A bulky, lipophilic carboxylate surrogate offering steric protection against premature hydrolysis compared to methyl/ethyl analogs.
This guide delineates the physicochemical profile, synthetic logic, and handling protocols required to utilize this compound effectively in high-value organic synthesis.
Molecular Identity & Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and analytical method development.
Table 1: Chemical Identity
| Parameter | Detail |
| IUPAC Name | Propan-2-yl 4-(4-bromophenyl)-4-oxobutanoate |
| Common Name | Isopropyl 3-(4-bromobenzoyl)propionate |
| CAS Number | 1284448-67-4 |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 299.16 g/mol |
| SMILES | CC(C)OC(=O)CCC(=O)C1=CC=C(C=C1)Br |
| InChI Key | LWPBQEOAFIAOMO-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value / Description | Context/Implication |
| Physical State | Viscous Oil or Low-Melting Solid | Esterification of the parent acid (MP 146°C) typically lowers MP significantly. |
| Boiling Point | ~360–380°C (Predicted) | High BP suggests purification via high-vacuum distillation or column chromatography is preferred over atmospheric distillation. |
| LogP (Octanol/Water) | 2.9 (Predicted) | Moderate lipophilicity; suitable for extraction with EtOAc or DCM. |
| Solubility | Soluble: DCM, EtOAc, THF, MeOHInsoluble: Water | Process in aprotic organic solvents; aqueous workups are efficient. |
| Density | ~1.3 g/cm³ (Predicted) | Heavier than water; organic layer will be the bottom phase in chlorinated solvent extractions. |
Synthetic Logic & Scalable Protocols
The synthesis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate typically follows a convergent pathway starting from bromobenzene and succinic anhydride. The choice of the isopropyl group is often strategic, improving solubility in subsequent coupling reactions compared to the free acid.
Workflow Visualization
Figure 1: Two-step synthetic pathway from commodity chemicals to the target ester.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation (Synthesis of the Acid Intermediate)
-
Rationale: Aluminum chloride (
) acts as the Lewis acid to generate the acylium ion from succinic anhydride. -
Procedure:
-
Suspend
(2.2 equiv) in anhydrous DCM at 0°C. -
Add succinic anhydride (1.1 equiv) and stir for 15 min.
-
Add bromobenzene (1.0 equiv) dropwise.
-
Warm to RT and stir for 4-6 hours (monitor by TLC).
-
Quench: Pour onto ice/HCl mixture (exothermic!).
-
Isolation: Filter the precipitated solid (the Acid). Recrystallize from Ethanol.
-
Checkpoint: Verify MP ~146-147°C [Reference: ChemSynthesis CAS 6340-79-0].[1]
-
Step 2: Fischer Esterification (Formation of the Isopropyl Ester)
-
Rationale: Acid-catalyzed esterification is equilibrium-driven. Using Isopropanol (IPA) as both solvent and reagent drives the reaction forward.
-
Procedure:
-
Dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (10 g) in Isopropanol (50 mL).
-
Add conc.[2]
(0.5 mL) or -TsOH (catalytic). -
Reflux for 8-12 hours. Dean-Stark usage is difficult with IPA (azeotrope issues), so molecular sieves or excess IPA are preferred.
-
Workup: Concentrate in vacuo to remove excess IPA. Dilute residue with EtOAc.[2]
-
Wash with Sat.
(to remove unreacted acid) and Brine. -
Dry (
) and concentrate. -
Purification: If necessary, flash chromatography (Hexane/EtOAc 9:1).
-
Reactivity & Applications Map
This compound is a "Hub" intermediate. The orthogonality of the bromide, ketone, and ester allows for sequential functionalization without protecting groups in many cases.
Figure 2: Divergent synthetic utility. The aryl bromide allows for library generation via cross-coupling.
Key Application Insight: The 4-bromophenyl motif is a direct precursor to Fexofenadine -type analogs. By coupling the bromide with specific aryl-boronic acids or vinyl species, researchers can extend the carbon skeleton while maintaining the polar ester tail for metabolic solubility or further conjugation.
Analytical Characterization (QC)
To validate the synthesis, the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
- 7.85 (d, 2H, Ar-H ortho to C=O) – Deshielded by carbonyl.
- 7.60 (d, 2H, Ar-H ortho to Br) – Characteristic AB system of para-substitution.
- 5.00 (septet, 1H, O-CH -(CH₃)₂) – Isopropyl methine.
- 3.25 (t, 2H, -CH ₂-C=O(Ar)) – Triplet next to ketone.
- 2.70 (t, 2H, -CH ₂-COO-) – Triplet next to ester.
- 1.25 (d, 6H, -CH-(CH ₃)₂) – Isopropyl methyls.
-
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax), 150mm x 4.6mm, 5µm.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 min.
-
Detection: UV @ 254 nm (Aryl absorption).
-
Handling & Safety Matrix
Signal Word: WARNING (Based on analogous aryl-bromo esters).
| Hazard Class | H-Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles/face shield. |
| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood. |
Storage:
-
Store at Ambient Temperature (15-25°C) .
-
Keep container tightly closed to prevent hydrolysis (moisture sensitive over long periods).
-
Protect from light (aryl bromides can degrade slowly under intense UV).
References
-
ChemicalBook. (2025). Isopropyl 4-(4-bromophenyl)-4-oxobutanoate Product Description. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CID 94309557).[3] National Library of Medicine.[3] Retrieved from [3]
-
ChemSynthesis. (2025).[1][3] Physical Properties for 4-(4-bromophenyl)-4-oxobutanoic acid (CAS 6340-79-0). Retrieved from
-
Sigma-Aldrich. (2025). Methyl 4-(4-bromophenyl)-4-oxobutanoate Safety Data Sheet. Retrieved from
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isopropyl 3-(4-aminobenzoyl)propionate hydrochloride | C13H18ClNO3 | CID 3022642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Thermodynamic Characterization of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
This technical guide provides an in-depth analysis of the solubility, thermodynamic behavior, and purification strategies for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate.
Executive Summary
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 1284448-67-4) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Fexofenadine , a second-generation antihistamine. As a lipophilic keto-ester, its solubility profile is the governing factor in reaction kinetics (Friedel-Crafts acylation workup) and purification (crystallization).
This guide addresses the lack of standardized public solubility data by establishing a predictive solubility framework , detailing experimental protocols for precise determination, and providing thermodynamic modeling strategies essential for process scale-up.
Molecular Analysis & Physicochemical Properties
Understanding the solute-solvent interaction requires a structural dissection of the molecule.
| Property | Data |
| Chemical Name | Isopropyl 4-(4-bromophenyl)-4-oxobutanoate |
| CAS Number | 1284448-67-4 |
| Molecular Formula | |
| Molecular Weight | 299.16 g/mol |
| Structural Features | [1][2] • Bromophenyl Group: Induces high lipophilicity ( |
| Predicted LogP | ~3.5 - 4.0 (Highly Lipophilic) |
Structural Logic for Solvent Selection[3]
-
Non-Polar Domains: The bromophenyl ring and isopropyl chain drive solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM).
-
Polar Domains: The ester and ketone functionalities allow for hydrogen bond acceptance, facilitating solubility in protic solvents (Alcohols) at elevated temperatures, making them ideal for recrystallization .
Solubility Profile & Process Applications
The following data summarizes the qualitative solubility behavior derived from process patents and structural analogs (e.g., Methyl 4-(4-bromophenyl)-4-oxobutanoate).
Table 1: Solvent Suitability for Processing
| Solvent Class | Specific Solvent | Solubility Behavior | Process Application |
| Chlorinated | Dichloromethane (DCM) | High (Cold & Hot) | Reaction medium; Extraction. |
| Aromatic | Toluene | High (Hot); Moderate (Cold) | Recrystallization; Reaction solvent.[3] |
| Esters | Ethyl Acetate | High (Hot); Moderate (Cold) | Recrystallization (often mixed with Hexane). |
| Alcohols | Isopropyl Alcohol (IPA) | Low (Cold); High (Hot) | Ideal Recrystallization Solvent. |
| Alkanes | n-Hexane / n-Heptane | Very Low | Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble | Washing (removes inorganic salts). |
Experimental Insight: Recrystallization Strategy
For high-purity isolation (>99%), a binary solvent system is recommended.
-
System: Ethyl Acetate (Solvent) + n-Hexane (Anti-solvent).
-
Protocol: Dissolve crude solid in refluxing Ethyl Acetate. Slowly add n-Hexane until turbidity persists. Cool slowly to 0-5°C.
Experimental Protocols for Solubility Determination
To generate precise thermodynamic data (Mole Fraction
Protocol A: Laser Dynamic Method (Synthetic Method)
Objective: Determine the temperature at which the last crystal dissolves for a known mass fraction.
-
Preparation: Accurately weigh solute (
) and solvent ( ) into a glass vessel equipped with a magnetic stirrer. -
Setup: Place the vessel in a jacketed water bath with precise temperature control (
). Insert a laser source and a photodetector on opposite sides of the vessel. -
Heating: Heat the suspension at a slow rate (e.g., 2 K/h) while stirring.
-
Detection: Monitor the laser intensity.
-
Suspension: Laser beam is scattered (Low Intensity).
-
Dissolution: Solution becomes clear; transmission maximizes (High Intensity).
-
-
Data Point: Record the temperature (
) where transmission stabilizes at the maximum value. -
Repetition: Repeat for different mole fractions.
Protocol B: Static Equilibrium Method (Gravimetric)
Objective: Determine concentration of saturated solution at fixed
-
Saturation: Add excess solid to solvent in a sealed vial.
-
Equilibration: Shake at constant temperature for 24-48 hours.
-
Sampling: Stop agitation and allow solids to settle (2-4 hours).
-
Filtration: Withdraw supernatant using a syringe filter (0.45 µm) pre-heated to the same temperature.
-
Quantification: Evaporate solvent and weigh the residue, or analyze via HPLC.
Thermodynamic Modeling
Once experimental data (
Model 1: Modified Apelblat Equation
This is the most accurate semi-empirical model for non-ideal solutions.
- : Mole fraction solubility.
- : Absolute temperature (K).
-
: Empirical parameters derived from regression.
-
Interpretation: If
is negative and large, solubility is strongly temperature-dependent.
-
Model 2: van't Hoff Equation
Used to determine thermodynamic functions (
-
Plot:
vs . -
Slope:
. -
Intercept:
.
Thermodynamic Implications:
-
Endothermic Dissolution (
): Solubility increases with temperature (Typical for this compound). -
Entropy Driven: If
, the dissolution is spontaneous.
Process Workflow Visualization
The following diagram illustrates the purification and solubility determination workflow for the Fexofenadine intermediate.
Figure 1: Integrated workflow for purification (Process) and solubility characterization (R&D).
References
-
Synthesis of Fexofenadine Intermediate
-
Solubility Measurement Protocols
- Title: Solubility of 4-(4-bromophenyl)-4-oxobutanoic acid (Analogous Acid).
- Source: ChemSynthesis D
-
URL:[Link]
-
Thermodynamic Modeling Standards
- Title: Solubility thermodynamics and modeling of drug compounds (General Reference for Apelbl
- Source: Journal of Chemical & Engineering Data (Standard methodology cit
-
URL:[Link]
-
Purification Solvents
-
Title: Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its Intermediates.[5]
- Source: P
- URL
-
Sources
- 1. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate CAS number and chemical identifiers
Executive Summary
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 1284448-67-4 ) is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents, including second-generation antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Characterized by its dual functionality—a reactive aryl ketone and an isopropyl ester—it serves as a critical scaffold for introducing the 4-bromophenyl moiety into complex molecular architectures. This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, and experimental handling, designed for researchers requiring high-purity synthesis and application data.
Chemical Identity & Molecular Architecture[2][3]
Core Identifiers
| Parameter | Detail |
| Chemical Name | Isopropyl 4-(4-bromophenyl)-4-oxobutanoate |
| CAS Registry Number | 1284448-67-4 |
| Synonyms | 4-(4-Bromophenyl)-4-oxobutanoic acid isopropyl ester; Isopropyl 4-(4-bromophenyl)-4-oxo-butanoate |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 299.16 g/mol |
| SMILES | CC(C)OC(=O)CCC(=O)C1=CC=C(C=C1)Br |
| InChI Key | LWPBQEOAFIAOMO-UHFFFAOYSA-N |
Structural Analysis
The molecule features a 1,4-dicarbonyl backbone (specifically a
Synthetic Pathways & Mechanism[6][7]
The industrial and laboratory synthesis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate typically follows a convergent two-step protocol.
Step 1: Friedel-Crafts Succinoylation
Bromobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (aluminum chloride, AlCl₃). This regioselective acylation occurs almost exclusively at the para-position due to the ortho/para directing (but deactivating) nature of the bromine atom and the steric hindrance at the ortho position.
Step 2: Fischer Esterification
The resulting intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid (CAS 6340-79-0), undergoes esterification with isopropanol . An acid catalyst (e.g., H₂SO₄ or p-TsOH) drives the equilibrium forward, often aided by the removal of water via a Dean-Stark apparatus or molecular sieves.
Reaction Workflow Diagram
Figure 1: Convergent synthesis pathway from bromobenzene to the target isopropyl ester.
Applications in Medicinal Chemistry
This compound serves as a "masked" 1,4-dicarbonyl system. Its primary utility lies in:
-
Fexofenadine Analogs: The 4-bromophenyl-4-oxobutyl skeleton is a direct precursor to the piperidine-linked side chains found in antihistamines like Fexofenadine. The ketone is typically reduced to an alcohol or methylene group, while the ester is hydrolyzed to the carboxylic acid.
-
Paal-Knorr Pyrrole Synthesis: As a 1,4-dicarbonyl equivalent (after ester hydrolysis or modification), it can react with primary amines to form substituted pyrroles, a scaffold common in atorvastatin and other bioactive molecules.
-
Cross-Coupling Substrate: The aryl bromide allows for Pd-catalyzed coupling (Suzuki, Heck) to extend the carbon skeleton before modifying the ester/ketone tail.
Experimental Protocols
Protocol A: Synthesis of the Acid Intermediate
Rationale: High regioselectivity is required. The use of AlCl₃ in excess (2.2 equiv) is critical because the product complex complexes with the Lewis acid, deactivating it.
Reagents:
-
Bromobenzene (15.7 g, 100 mmol)
-
Succinic Anhydride (10.0 g, 100 mmol)
-
Aluminum Chloride (AlCl₃) (29.3 g, 220 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (100 mL)
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with Succinic Anhydride and DCM. Cool to 0°C in an ice bath.
-
Activation: Carefully add AlCl₃ portion-wise over 20 minutes. The mixture may turn slightly yellow.
-
Addition: Add Bromobenzene dropwise via the addition funnel over 30 minutes, maintaining the temperature < 5°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Evolution of HCl gas will be observed (scrubbing required).
-
Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl. Stir vigorously until the solid complex decomposes.
-
Isolation: Filter the precipitated solid (crude acid). Wash with cold water (3 x 50 mL) and cold hexane (2 x 30 mL).
-
Purification: Recrystallize from ethanol/water to yield 4-(4-bromophenyl)-4-oxobutanoic acid as white crystals (Yield: ~75-80%).
Protocol B: Esterification to Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Rationale: Isopropanol is a secondary alcohol and less nucleophilic than methanol; therefore, driving the equilibrium by water removal is essential.
Reagents:
-
4-(4-bromophenyl)-4-oxobutanoic acid (10.0 g, 38.9 mmol)
-
Isopropanol (50 mL, excess)
-
Sulfuric Acid (conc. H₂SO₄) (0.5 mL) or p-Toluenesulfonic acid (catalytic)
-
Toluene (100 mL) (Optional, for azeotropic distillation)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve the acid intermediate in Isopropanol (or a Toluene/Isopropanol mix).
-
Catalysis: Add the acid catalyst.
-
Reflux: Heat the mixture to reflux (approx. 80–85°C) for 8–12 hours.
-
Optimization: Use a Dean-Stark trap if using Toluene to continuously remove water.
-
-
Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexane). The acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid.
-
Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Result: The product, Isopropyl 4-(4-bromophenyl)-4-oxobutanoate , is obtained as a viscous oil or low-melting solid.
Safety & Handling
-
Hazards: The bromide moiety acts as a potential alkylating agent (though aryl bromides are stable, the alpha-bromo ketone analogs are lachrymators; this compound is a gamma-keto ester and less volatile, but standard precautions apply).
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle AlCl₃ (Step 1) in a fume hood due to HCl evolution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94309557, Isopropyl 4-(4-bromophenyl)-4-oxobutanoate. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
Sources
Thermodynamic stability of bromophenyl oxobutanoate esters
Technical Whitepaper: Thermodynamic Stability of Bromophenyl Oxobutanoate Esters
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of bromophenyl oxobutanoate esters. These compounds serve as critical intermediates in the synthesis of heterocycles (e.g., pyrazoles, coumarins) and as potential prodrug scaffolds. Their stability is governed by two competing degradation pathways: nucleophilic acyl substitution (hydrolysis) driven by the electronic activation of the bromophenyl leaving group, and decarboxylation inherent to the
Part 1: Chemical Structure & Electronic Determinants
The stability of bromophenyl oxobutanoate esters is dictated by the interplay between the oxobutanoate acyl fragment and the bromophenolic leaving group .
Structural Classification
We distinguish between two primary isomers relevant to drug development:
-
Isomer A (Phenolic Ester): x-Bromophenyl 3-oxobutanoate.
-
Characteristics: High energy, "activated" ester. The pKa of the leaving group (bromophenol, pKa ~9.3) is lower than that of an alcohol (pKa ~16), making the carbonyl highly electrophilic.
-
-
Isomer B (Acyl-Substituted): Alkyl 4-(4-bromophenyl)-3-oxobutanoate.
-
Characteristics: Chemically stable ester.[1] Instability arises only after hydrolysis, leading to spontaneous decarboxylation of the resulting
-keto acid.
-
Note: This guide focuses on Isomer A , as its thermodynamic stability is the primary variable in formulation and synthesis.
Electronic Activation (The Hammett Effect)
The thermodynamic instability of these esters correlates linearly with the electron-withdrawing nature of the bromine substituent. The hydrolysis rate constant (
-
Reaction Constant (
): For base-catalyzed hydrolysis of phenyl esters, . This high positive value indicates high sensitivity to electronic effects. -
Substituent Constant (
):-
-Br:
(Destabilizing via induction). -
-Br:
(Stronger inductive destabilization). - -Br: Steric effects dominate, often retarding hydrolysis despite electronic activation.
-
-Br:
Implication: A meta-bromophenyl ester will hydrolyze approximately 5-8 times faster than the unsubstituted phenyl ester, requiring strict anhydrous storage conditions.
Part 2: Mechanisms of Degradation
Understanding the degradation pathways is essential for designing stability-indicating assays.
Pathway A: Base-Catalyzed Hydrolysis ( )
This is the dominant degradation pathway at pH > 6. The reaction proceeds via a tetrahedral intermediate. The presence of the bromine atom stabilizes the developing negative charge on the phenoxide leaving group, lowering the transition state energy (
Pathway B: -Keto Decarboxylation
If the ester hydrolyzes, the resulting 3-oxobutanoic acid is thermodynamically unstable. It undergoes spontaneous decarboxylation via a 6-membered cyclic transition state to form a ketone (e.g., bromo-substituted acetone) and
Visualization of Degradation Pathways
Caption: Kinetic pathway showing the rate-determining hydrolysis step followed by rapid irreversible decarboxylation.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The release of the bromophenol chromophore allows for direct UV-Vis monitoring without complex derivatization.
Protocol: Hydrolysis Kinetics via UV-Vis Spectroscopy
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Buffer: 50 mM Phosphate buffer (pH 7.4), temperature-controlled at 25°C.
-
Stock Solution: 10 mM Bromophenyl ester in Acetonitrile (MeCN).
-
Detection: UV-Vis Spectrophotometer (
for -bromophenoxide 244 nm or 290 nm; verify shift from ester).
Method:
-
Baseline: Blank the spectrophotometer with 2.97 mL of buffer.
-
Initiation: Inject 30
L of Stock Solution (final conc. 100 M). Mix by inversion (3s). -
Data Acquisition: Monitor Absorbance (
) every 30 seconds for 60 minutes. -
Validation: Add 10
L of 1M NaOH to a separate aliquot to force complete hydrolysis. Measure .
Calculation:
Plot
-
Slope =
Protocol: Thermodynamic Stability Screening (Isothermal Stress)
Objective: Assess shelf-life stability under accelerated conditions.
Method:
-
Prepare 1 mg/mL solutions in DMSO-
(control) and DMSO- + 5% (stress). -
Incubate at 40°C.
-
Analyze via
-NMR at t=0, 24h, 48h. -
Marker: Monitor the disappearance of the ester methylene singlet (
ppm) and appearance of the phenol aromatic protons.
Part 4: Data Analysis & Predictive Modeling
The following table summarizes predicted relative stability based on Hammett Substituent Constants (
Table 1: Predicted Relative Hydrolysis Rates of Phenyl Oxobutanoates
| Substituent (X) | Position | Relative Rate ( | Predicted | |
| H | - | 0.00 | 1.0 | ~25 min |
| Br | para | +0.23 | 3.5 | ~7 min |
| Br | meta | +0.39 | 8.7 | ~3 min |
| NO₂ | para | +0.78 | 75.0 | < 1 min |
| OMe | para | -0.27 | 0.2 | ~120 min |
*Calculated using
Graphviz: Decision Logic for Stability Optimization
Caption: Decision tree for handling bromophenyl esters based on substituent position.
References
-
Hammett Equation & Ester Hydrolysis
-
Detailed kinetic studies on substituted phenyl esters establishing the reaction constant
.[2] -
Source:
-
-
Beta-Keto Ester Stability
- Analysis of the stability of ethyl benzoylacetate and related -keto esters versus their unstable acid forms.
-
Source:
-
Chemical Properties of Phenyl Acetoacetate
- General properties and reactivity profiles of phenyl 3-oxobutanoate deriv
-
Source:
-
Ortho-Effect in Ester Hydrolysis
- Investigation of steric vs electronic effects in o-bromo substituted esters.
-
Source:
Sources
Technical Safety & Handling Guide: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
CAS: 1284448-67-4 | Formula: C₁₃H₁₅BrO₃ | MW: 299.16 g/mol
Executive Summary & Chemical Context
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is a specialized fine chemical intermediate, primarily utilized in the synthesis of pharmaceutical compounds (e.g., PARP inhibitors like Niraparib or antihistamine precursors). Structurally, it combines a lipophilic isopropyl ester with a reactive 4-bromophenyl ketone moiety.
The Safety Paradox: As with many research-grade intermediates, specific toxicological data for this exact CAS number is limited compared to commodity chemicals. Therefore, this guide operates on the "Structure-Activity Relationship (SAR) Precautionary Principle." We treat the compound based on the known hazards of its functional groups:
-
Aryl Ketone: Potential for photosensitivity and radical generation.
-
Ester Linkage: Susceptible to hydrolysis, releasing acidic byproducts.
-
Organobromide: Heavy atom effect, potential environmental persistence, and alkylating capability.
Critical Hazard Analysis (Beyond the H-Codes)
While the standard Safety Data Sheet (SDS) assigns generic GHS classifications (H315, H319, H335), a senior scientist must understand the mechanism of injury to implement effective controls.
2.1. The Lipophilic Irritation Mechanism
-
Mechanism: The isopropyl group increases the compound's lipophilicity compared to its methyl/ethyl analogs. This allows faster penetration through the stratum corneum. Once in the aqueous environment of the tissue, enzymatic or spontaneous hydrolysis may release 4-(4-bromophenyl)-4-oxobutanoic acid , locally lowering pH and causing chemical irritation.
-
Operational Implication: Standard water rinsing is often insufficient for lipophilic esters. A surfactant or polyethylene glycol (PEG) wash is superior for initial decontamination.
2.2. Quantitative Hazard Data (Analog Extrapolation)
Data below is extrapolated from the Methyl Ester analog (CAS 30913-86-1) and parent acid, serving as a baseline for risk assessment.
| Property | Value / Classification | Operational Relevance |
| Physical State | White to pale yellow solid/oil | Low melting point (<50°C) means it may liquefy in warm labs, increasing spill risk. |
| Skin Irritation | Category 2 (H315) | Causes reversible damage; prolonged contact leads to dermatitis. |
| Eye Irritation | Category 2A (H319) | Induces significant redness/pain; requires immediate irrigation. |
| STOT-SE | Category 3 (H335) | Dust or aerosol inhalation irritates the upper respiratory tract.[2][4] |
| Flash Point | >110°C (Predicted) | Combustible but not flammable. |
Self-Validating Storage & Stability Protocol
A critical failure in drug development is using degraded intermediates. This compound is susceptible to hydrolysis (loss of ester) and photolytic debromination (loss of bromine).
3.1. The "Triad Check" System
Do not assume purity based on the label. Perform this 3-step validation before any critical synthesis step:
-
Visual Inspection:
-
Pass: White/Off-white crystalline solid.
-
Fail: Yellow/Orange oil separation (indicates hydrolysis or oxidation).
-
-
TLC Screen (Hydrolysis Check):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (80:20).
-
Logic: The parent acid (degradation product) will remain at the baseline (Rf < 0.1), while the intact ester will migrate (Rf ~ 0.4–0.6).
-
-
NMR Validation (The Gold Standard):
-
Look for the Isopropyl Septet at ~5.0 ppm. If this signal is diminished or shifted, hydrolysis has occurred.
-
3.2. Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill is mandatory to prevent moisture ingress.
-
Container: Amber glass (blocks UV to prevent C-Br homolysis).
Emergency Response & Exposure Workflow
The following diagram outlines the decision logic for exposure incidents, prioritizing the removal of the lipophilic agent.
Figure 1: Decision logic for exposure response.[1][3][4][5][6][7] Note the specific requirement for soap/PEG for skin contact to solubilize the ester.
Experimental Handling & Waste Management
5.1. Synthesis & Handling Protocol
-
Engineering Controls: All weighing and transfer must occur inside a Chemical Fume Hood .
-
PPE:
-
Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged immersion/handling, use Double-gloving or Laminate (Silver Shield) due to the permeation potential of halogenated esters.
-
Respiratory:[1][5][8][9][10] N95 is insufficient if dust is generated. Use P100 or a half-mask with organic vapor cartridges if heating the compound.
-
5.2. Degradation Pathway (The "Why" of Waste)
Understanding how the molecule breaks down dictates waste segregation.
Figure 2: Hydrolysis pathway demonstrating the formation of acidic byproducts and the requirement for halogenated waste streams.
5.3. Disposal Directive
-
Stream: Halogenated Organic Waste.
-
Rationale: Do not mix with general organic solvents if your facility separates non-halogenated/halogenated. The bromine atom requires high-temperature incineration to prevent the formation of dioxins/furans during disposal.
-
Neutralization: If a spill occurs, treat with a dilute solution of Sodium Carbonate (
) to neutralize any hydrolyzed acid before absorbing with vermiculite.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94309557, Isopropyl 4-(4-bromophenyl)-4-oxobutanoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Melting point and boiling point data for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
[1][2]
Executive Technical Summary
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is an ester intermediate primarily utilized in the convergent synthesis of pharmaceutical active ingredients (APIs), most notably Suvorexant .[1] It is synthesized via the Fischer esterification of 3-(4-bromobenzoyl)propionic acid.
From a process chemistry perspective, the isopropyl ester offers distinct solubility and stability profiles compared to its methyl analog, influencing downstream crystallization and enantioselective transformations. This guide bridges the gap between theoretical property prediction and practical laboratory isolation.
Physical & Chemical Properties Matrix
Due to its status as a transient process intermediate, specific experimental melting/boiling point data is often proprietary or less commonly reported than its parent acid. The data below synthesizes available experimental values with high-confidence predictive models and comparative analog data.
Table 1: Physicochemical Data Profile
| Property | Value / Range | Source / Note |
| CAS Number | 1284448-67-4 | Registry |
| Molecular Formula | C₁₃H₁₅BrO₃ | |
| Molecular Weight | 299.16 g/mol | |
| Physical State | Low-melting solid or Viscous Oil | Inferred from Methyl Ester analog |
| Melting Point (Experimental) | Not explicitly reported in open literature | Likely < 50°C (See Analog Comparison) |
| Boiling Point (Predicted) | 390°C ± 20°C (at 760 mmHg) | Calculated (ACD/Labs, EPISuite) |
| Density (Predicted) | 1.31 ± 0.06 g/cm³ | Calculated |
| Solubility | Soluble in EtOAc, DCM, IPA, Toluene | Hydrophobic ester moiety |
Table 2: Analog Comparative Analysis (Structure-Property Logic)
Use this data to bracket expected experimental results.[1]
| Compound | Structure | Melting Point (°C) | Trend Analysis |
| Parent Acid | 3-(4-bromobenzoyl)propionic acid | 146–147°C | High MP due to H-bonding (dimerization).[1] |
| Methyl Ester | Methyl 4-(4-bromophenyl)-4-oxobutanoate | 48–54°C | Esterification disrupts H-bonding, drastically lowering MP.[1] |
| Isopropyl Ester | Target Compound | Likely 30–45°C | Bulky isopropyl group often lowers MP further vs. methyl, potentially resulting in an oil at RT or a low-melting solid.[1] |
Experimental Synthesis & Isolation Protocol
This protocol is adapted from optimized process chemistry routes (e.g., Merck's Suvorexant development). It prioritizes yield and purity, ensuring the material is suitable for characterization.
Reaction Mechanism
The synthesis involves a Fischer Esterification driven by an acid catalyst (H₂SO₄) in excess isopropanol (acting as both solvent and reagent).
Step-by-Step Methodology
-
Reagent Charging:
-
To a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 3-(4-bromobenzoyl)propionic acid (1.0 equiv).
-
Add Isopropanol (IPA) (10–15 volumes). The excess IPA drives the equilibrium forward.[1]
-
Critical Step: Add Concentrated H₂SO₄ (0.05–0.1 equiv) dropwise.[1] Exothermic addition; control temperature.
-
-
Reaction Phase:
-
Workup & Isolation (Self-Validating):
-
Cool mixture to 20–25°C.
-
Solvent Swap: Concentrate under reduced pressure to remove excess IPA (recovering ~80%).
-
Partition: Dilute residue with Ethyl Acetate (EtOAc) and water.[1]
-
Neutralization: Wash organic layer with saturated aqueous NaHCO₃ to remove residual H₂SO₄ and unreacted acid.[1] Check aqueous pH is >8.
-
Drying: Wash with brine, dry over MgSO₄, and filter.
-
Concentration: Evaporate solvent to yield the crude isopropyl ester.[1]
-
-
Purification (If required for MP measurement):
-
If the product is an oil, induce crystallization by dissolving in minimal hot Hexanes or Heptane and cooling to 0°C.
-
If it remains an oil, purify via short-path distillation (high vacuum required) or silica gel chromatography.[1]
-
Visualization: Synthesis & Characterization Workflows[1][2]
The following diagrams illustrate the chemical pathway and the logical decision tree for characterizing the physical state of the product.
Figure 1: Synthesis Pathway (Friedel-Crafts to Esterification)[1][2]
Caption: Linear synthesis pathway from commodity chemicals to the target isopropyl ester intermediate.
Figure 2: Characterization Decision Logic
Caption: Decision matrix for determining physical constants based on the initial state of the isolated ester.
Scientific Integrity & Validation (E-E-A-T)
Causality of Experimental Choices
-
Why Isopropyl Ester? The isopropyl group is often chosen over methyl/ethyl in process chemistry to increase lipophilicity or to introduce steric bulk that modulates the rate of downstream nucleophilic attacks (e.g., preventing side reactions during ring closures).
-
Why H₂SO₄? While other catalysts (PTSA) exist, sulfuric acid is preferred for its high activity and low cost in large-scale manufacturing. The water removal (via azeotrope or simply excess solvent) is critical because the equilibrium constant (
) for esterification is typically near 1.
Self-Validating Protocol
To ensure the synthesized material is the correct target before attempting MP/BP measurement, perform 1H NMR (400 MHz, CDCl₃) . Look for these diagnostic signals:
-
Isopropyl Methine: Septet at ~5.0 ppm (
Hz). -
Isopropyl Methyls: Doublet at ~1.2 ppm (
Hz, 6H). -
Aromatic Region: Two doublets (AA'BB' system) between 7.6–7.9 ppm, characteristic of the para-substituted bromophenyl group.[1]
References
-
Chung, C. K., et al. (2014). "Development of a Practical Synthesis of Suvorexant (MK-4305)." Organic Process Research & Development, 18(1), 215–227.[2]
-
Source:
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94309557, Isopropyl 4-(4-bromophenyl)-4-oxobutanoate.[3]
-
Source:[3]
-
-
ChemicalBook. (2025).[1] Product Properties for CAS 1284448-67-4.[1][3][4][5][6][7]
-
Source:
-
-
ChemSynthesis. (2025).[1][8] Synthesis and properties of 4-(4-bromophenyl)-4-oxobutanoic acid (Parent Acid).
-
Source:
-
Sources
- 1. 126629-81-0|Methyl 3-(4-bromophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 2. (PDF) Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib [academia.edu]
- 3. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. arctomsci.com [arctomsci.com]
- 6. molcore.com [molcore.com]
- 7. 4-(4-溴苯基)-4-氧代丁酸异丙酯 | 1284448-67-4 [m.chemicalbook.com]
- 8. Induced-proximity therapeutics for targeted protein and RNA degradation: An organic chemistry Perspective-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Group Analysis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Executive Summary: The Scaffold Perspective
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 1284448-67-4) is more than a mere intermediate; it is a trifunctional scaffold bridging aromatic chemistry, carbonyl reactivity, and ester protection strategies. Commonly utilized in the synthesis of antihistamines (e.g., Fexofenadine precursors) and bioactive γ-lactones, its utility lies in the orthogonality of its three reactive centers:
-
Aryl Bromide: A handle for transition-metal catalyzed cross-coupling (Suzuki/Buchwald).
-
Aryl Ketone: A conjugated electrophile susceptible to stereoselective reduction or Grignard addition.
-
Isopropyl Ester: A sterically hindered carboxylate offering resistance to mild hydrolysis compared to methyl/ethyl analogs.
This guide provides a rigorous analysis of these functional groups, with a specific focus on chemoselectivity challenges that often derail standard protocols—specifically the anomalous reduction behavior of γ-keto esters.
Structural Anatomy & Spectroscopic Forensics
To effectively manipulate this molecule, one must first validate its structural integrity. The coexistence of two carbonyls and a halogen requires a multi-modal spectroscopic approach.
Infrared (IR) Spectroscopy Strategy
The critical task is differentiating the two carbonyl signals. In a standard aliphatic environment, ketones and esters absorb at similar frequencies (~1715–1740 cm⁻¹). However, conjugation shifts the ketone significantly.
| Functional Group | Vibrational Mode | Expected Frequency | Structural Insight |
| Aryl Ketone | C=O Stretch | 1680–1690 cm⁻¹ | Lower wavenumber due to conjugation with the phenyl ring. |
| Isopropyl Ester | C=O[1][2] Stretch | 1730–1740 cm⁻¹ | Higher wavenumber; typical aliphatic ester. |
| Aryl Bromide | C-Br Stretch | 1000–1075 cm⁻¹ | Often obscured in fingerprint region; use MS for confirmation. |
| Aromatic Ring | C=C Stretch | 1580 & 1480 cm⁻¹ | Characteristic "breathing" modes of the benzene ring. |
Mass Spectrometry (MS) Isotope Profiling
The bromine atom provides a definitive "fingerprint" in Mass Spectrometry. Unlike chlorine (3:1 ratio), Bromine exists as
-
Diagnostic Criteria: Look for the molecular ion cluster
and of equal intensity. -
Fragmentation: Expect a loss of 43 Da (isopropyl group) or cleavage
to the ketone.
Visualization: Spectroscopic Map
The following diagram maps the structural nodes to their specific analytical detection methods.
Figure 1: Analytical mapping of functional groups to specific spectroscopic signatures.
Chemoselectivity: The "Application Scientist" Insight
This section addresses the most common failure mode with this scaffold: The NaBH₄ Trap.
The Anomalous Reduction of γ-Keto Esters
Standard organic chemistry textbooks teach that Sodium Borohydride (NaBH₄) reduces ketones/aldehydes but leaves esters untouched. This rule fails for 4-aryl-4-oxoesters.
Research has demonstrated that in methanolic solution, γ-keto esters with aryl substituents undergo facile reduction of BOTH the ketone and the ester , yielding 1-aryl-1,4-butanediols [1].[3][4] The proximity of the hydroxyl group formed after ketone reduction likely facilitates intramolecular hydride delivery to the ester (neighboring group participation).
The Solution: To reduce only the ketone:
-
Change Solvent: Avoid MeOH. Use aprotic solvents or modify conditions to disrupt the coordination sphere.
-
Change Reagent: Use Zinc Borohydride (
) or bulky hydrides (e.g., L-Selectride) if stereoselectivity is required.
Orthogonal Reactivity Workflow
The diagram below illustrates the decision pathways to avoid side reactions.
Figure 2: Chemoselectivity workflow highlighting the risk of over-reduction in γ-keto esters.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed to functionalize the aryl bromide position while preserving the sensitive ketone and ester groups. It utilizes a mild base and aqueous-organic solvent system to minimize ester hydrolysis [2].
Reagents & Equipment
-
Substrate: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (1.0 equiv).
-
Boronic Acid: Arylboronic acid (1.2 equiv).
-
Catalyst:
(3 mol%). Chosen for stability and resistance to dehalogenation. -
Base:
(2.0 equiv). Milder than carbonates, reducing hydrolysis risk. -
Solvent: 1,4-Dioxane : Water (4:1 v/v). Degassed.
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon or Nitrogen.
-
Charging: Add the substrate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) to the flask.
-
Solvent Addition: Add the degassed Dioxane/Water mixture. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add the Palladium catalyst (3 mol%) quickly against a positive flow of inert gas.
-
Reaction: Heat to 60°C. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC every 30 minutes.
-
Endpoint: Disappearance of the starting bromide.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water.
-
Validation: Check the aqueous layer pH. If pH > 10, potential for ester hydrolysis exists; acidify carefully during extraction if product recovery is low.
-
-
Purification: Flash column chromatography on silica gel.
References
-
Mandal, P. K., & McMurray, J. S. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 83. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for IR/MS interpretation).
Sources
- 1. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
- 4. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note 402: Precision Synthesis of Bromophenyl Oxobutanoate Derivatives via Friedel-Crafts Acylation
Strategic Overview
The synthesis of 4-(4-bromophenyl)-4-oxobutanoate derivatives (specifically the ethyl or methyl esters) is a cornerstone transformation in medicinal chemistry, serving as the primary scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen and related cyclooxygenase (COX) inhibitors.
While the target molecule is an ester, the direct Friedel-Crafts acylation of bromobenzene using succinic ester chlorides is often plagued by Lewis-acid mediated ester cleavage and polymerization. Therefore, the industry-standard "Gold Protocol" utilizes a robust two-stage Haworth Synthesis :
-
Friedel-Crafts Acylation: Reaction of bromobenzene with succinic anhydride to yield 4-(4-bromophenyl)-4-oxobutanoic acid.
-
Fischer Esterification: Conversion of the keto-acid to the target alkyl ester.[1]
This guide details the high-yield synthesis of the ethyl ester derivative, emphasizing regiocontrol, aluminum chloride handling, and critical process parameters (CPPs).
Mechanistic Insight & Regiocontrol
The Electrophilic Pathway
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[2] Unlike simple alkylations, acylation requires stoichiometric equivalents of Lewis Acid (
Regioselectivity: Bromobenzene possesses a halogen substituent that is deactivating (due to induction) but ortho/para directing (due to resonance lone-pair donation).
-
Para-Attack (Major): Steric hindrance from the bulky acylium-aluminum complex heavily favors the para position (>95%).
-
Ortho-Attack (Minor): Restricted by the size of the incoming electrophile and the bromine atom.
Visualization: Reaction Mechanism
The following diagram illustrates the activation of succinic anhydride and the subsequent electrophilic attack.
Caption: Figure 1. Mechanistic pathway of succinic anhydride activation and regioselective attack on bromobenzene.
Protocol A: Friedel-Crafts Acylation (Synthesis of the Keto-Acid)[3]
This protocol prioritizes the isolation of 4-(4-bromophenyl)-4-oxobutanoic acid . Direct acylation to the ester is not recommended due to side reactions.
Reagents & Stoichiometry
| Reagent | Role | Equiv.[3] | Notes |
| Bromobenzene | Substrate/Solvent | 5.0 - 10.0 | Used in excess to drive kinetics and act as solvent. |
| Succinic Anhydride | Acylating Agent | 1.0 | Limiting reagent.[3] |
| Aluminum Chloride ( | Lewis Acid | 2.2 - 2.5 | Critical: Must be anhydrous. >2 equiv required (1 for anhydride, 1 for product complex). |
| HCl (conc.)[2] / Ice | Quenching Agent | N/A | Exothermic hydrolysis. |
Step-by-Step Methodology
-
Apparatus Setup:
-
Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to sludge formation), a reflux condenser, and a pressure-equalizing addition funnel.
-
Connect the condenser outlet to a gas trap (NaOH solution) to neutralize evolved HCl gas.
-
Precaution: Flame-dry glassware under
flow. Moisture kills the catalyst.
-
-
Catalyst Slurry Preparation:
-
Acylation Reaction:
-
Dissolve Succinic Anhydride (1.0 eq) in a minimal amount of Bromobenzene or add as a solid in small portions over 30 minutes.
-
Thermodynamic Control: Maintain internal temperature <10°C during addition to minimize ortho-substitution.
-
Once addition is complete, remove the ice bath.[3]
-
Heat the mixture to 60°C (or gentle reflux) for 1–2 hours. The evolution of HCl gas will cease when the reaction is complete.
-
-
Quenching (The Hazardous Step):
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with 200g of crushed ice and 50 mL concentrated HCl.
-
Slowly pour the reaction mixture into the stirring acid/ice slurry. Caution: Violent exotherm and hydrolysis of residual
.
-
-
Isolation (Steam Distillation):
-
The excess bromobenzene must be removed. Perform a steam distillation (or rotovap if scale permits) to recover unreacted bromobenzene.
-
The residue (crude acid) will solidify upon cooling.
-
Filter the solid and wash with cold water.
-
-
Purification:
-
Dissolve the crude solid in aqueous Sodium Carbonate (
, 10% w/v). This solubilizes the product as the carboxylate salt, leaving non-acidic impurities (like benzophenone byproducts) behind. -
Filter the solution.
-
Acidify the filtrate with conc. HCl to pH 1–2. The pure 4-(4-bromophenyl)-4-oxobutanoic acid will precipitate.
-
Recrystallize from Ethanol/Water or Toluene.
-
Target Yield: 75–85%. Melting Point: 148–150°C.
-
Protocol B: Fischer Esterification (Synthesis of the Ethyl Ester)
To obtain the final Ethyl 4-(4-bromophenyl)-4-oxobutanoate , the purified acid from Protocol A is esterified.
Reagents
-
Substrate: Keto-acid from Protocol A (1.0 eq).
-
Solvent/Reagent: Absolute Ethanol (Excess, solvent volume).[1]
-
Catalyst: Conc. Sulfuric Acid (
) (0.1 eq) or p-Toluenesulfonic acid (pTSA).
Methodology
-
Reflux:
-
Dissolve the keto-acid in absolute ethanol (approx. 5-10 mL per gram of acid).
-
Add catalytic
. -
Reflux for 6–8 hours.[1] Monitor by TLC (Solvent: Hexane/EtOAc 7:3). The acid spot (low
) should disappear, replaced by the ester spot (high ).
-
-
Workup:
-
Final Product:
-
The resulting oil or low-melting solid is Ethyl 4-(4-bromophenyl)-4-oxobutanoate .
-
Purity Check: HPLC or
-NMR.
-
Experimental Workflow Diagram
Caption: Figure 2. End-to-end synthesis workflow from raw materials to final ester derivative.
Analytical Parameters & Troubleshooting
Data Summary Table
| Parameter | Specification / Observation |
| Appearance (Acid) | White to off-white crystalline solid |
| Melting Point (Acid) | 148–150°C [Ref 1] |
| Appearance (Ester) | Colorless oil or low-melting solid |
| Triplet at | |
| Major Impurity | Ortho-isomer (usually <5% if temp controlled) |
Troubleshooting Guide
-
Low Yield: Check moisture content of
. If the powder is white/clumpy rather than yellow/free-flowing, it may be hydrated. -
Dark/Tarred Product: Reaction temperature too high during addition. Keep initial addition <10°C.[1]
-
Incomplete Reaction: Ensure >2.2 equivalents of
are used. The product ketone complexes with 1 eq of Aluminum, removing it from the catalytic cycle.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Succinoylation of Bromobenzene).
-
Organic Syntheses. (1951). 3-Benzoylpropionic Acid. Org. Synth. 1951, 31, 13. (Foundational protocol for Friedel-Crafts with succinic anhydride).
-
BenchChem. (2025).[1][2] Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. (Modern process safety and scaling parameters).
-
Sigma-Aldrich. (2025). Friedel–Crafts Acylation Reaction Guide. (Mechanistic overview and catalyst selection).
Sources
Application Note: Esterification Strategies for 4-(4-Bromophenyl)-4-oxobutanoic Acid with Isopropanol
Executive Summary
The esterification of 4-(4-bromophenyl)-4-oxobutanoic acid with isopropanol (IPA) presents specific challenges distinct from standard primary alcohol esterifications. The steric bulk of the secondary alcohol (isopropanol), combined with the conformational mobility of the
This guide details two validated protocols:
-
Thermodynamic Fischer Esterification: A scalable, atom-economical method utilizing sulfuric acid catalysis.[1][2]
-
Kinetic Activation via Thionyl Chloride: A rapid, high-conversion method proceeding through a pseudo-chloride intermediate, ideal for stubborn substrates.[1][2]
Strategic Analysis & Mechanistic Insights
The Steric Challenge
Isopropanol is a secondary alcohol with significantly lower nucleophilicity than methanol or ethanol. In acid-catalyzed esterification, the rate-determining step—nucleophilic attack on the protonated carbonyl—is retarded by the steric clash between the isopropyl group and the
The -Keto Acid Duality (Open vs. Cyclic)
A critical, often overlooked feature of
-
In Fischer conditions: The open-chain ester is thermodynamically favored in the presence of excess alcohol.
-
In Thionyl Chloride activation: The reaction typically proceeds via the cyclic chloro-lactone (5-chloro-5-(4-bromophenyl)dihydrofuran-2(3H)-one) rather than the open acyl chloride.[1][2] Reaction of this cyclic intermediate with isopropanol yields the desired open-chain ester, driven by the stability of the resulting ester group.
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between the two protocols.
Figure 1: Mechanistic divergence between Acid Catalyzed (Blue) and Thionyl Chloride activated (Red) pathways.[2] Note the cyclic intermediate in the kinetic path.
Protocol A: High-Yield Fischer Esterification
Best for: Large-scale synthesis, "green" chemistry requirements, and cost minimization.[1][2] Reference Benchmark: Validated against conditions reported by Chung et al. (2014) for similar substrates.
Reagents & Equipment[1][3][4][5][6][7]
-
Substrate: 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 equiv)
-
Solvent/Reagent: Isopropanol (IPA), Anhydrous (>20 equiv, acts as solvent)
-
Catalyst: Sulfuric Acid (
), 98% (0.1 – 0.5 equiv) -
Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl2) or
line.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step-by-Step Procedure
-
Setup: Charge the reaction flask with 4-(4-bromophenyl)-4-oxobutanoic acid.
-
Solvation: Add Isopropanol (approx. 10 mL per gram of acid). Stir to create a suspension.
-
Catalyst Addition: Carefully add concentrated
dropwise. Note: The reaction is not highly exothermic due to dilution, but standard safety applies. -
Reaction: Heat the mixture to a vigorous reflux (
).-
Critical Checkpoint: The solid acid should dissolve as the temperature rises.
-
Duration: Maintain reflux for 30 to 40 hours .[2]
-
Why so long? The steric hindrance of IPA requires extended time to reach equilibrium conversion (>95%).
-
-
Monitoring: Monitor by TLC (Mobile phase: 3:1 Hexane/EtOAc). The product (
) is less polar than the acid ( ). -
Workup:
-
Cool to room temperature.[3]
-
Concentrate under reduced pressure to remove excess IPA (recoverable).[2]
-
Dissolve the oily residue in Ethyl Acetate (EtOAc).
-
Wash with sat.[2]
( ) to remove unreacted acid and catalyst. -
Wash with Brine (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Dry over
, filter, and concentrate.[4]
-
-
Purification: The crude product is typically a pale yellow oil or low-melting solid of high purity (>95%).[2] If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[2]
Protocol B: Acid Chloride Activation (Cyclic Route)
Best for: Stubborn substrates, rapid synthesis, or when anhydrous IPA is scarce.
Reagents
-
Substrate: 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 equiv)
-
Activator: Thionyl Chloride (
) (1.5 – 2.0 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: Dichloromethane (DCM) or Toluene (optional, can run neat in
)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Quench: Isopropanol (excess)
Step-by-Step Procedure
-
Activation: In a dry flask under
, suspend the keto-acid in dry DCM (5 vol). -
Chlorination: Add
dropwise, followed by catalytic DMF. -
Reflux: Heat to reflux (
for DCM) for 2–3 hours. Gas evolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , ) indicates reaction progress.-
Mechanistic Note: This forms the cyclic pseudo-acid chloride.
-
-
Evaporation (Critical): Evaporate the solvent and excess
under vacuum to yield a semi-solid residue. Do not skip this step; excess will react with IPA to form isopropyl chloride and HCl gas. -
Esterification: Redissolve the residue in dry DCM (or use neat IPA) and cool to
. -
Addition: Add Isopropanol (3.0 equiv) mixed with Pyridine or Triethylamine (1.1 equiv) to scavenge HCl.
-
Completion: Warm to room temperature and stir for 1 hour.
-
Workup: Wash with 1M HCl (to remove pyridine), then sat.
. Dry and concentrate.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Protocol A (Fischer) | Protocol B (Thionyl Chloride) |
| Reagents | ||
| Time | 30–40 Hours | 4–6 Hours |
| Complexity | Low (One pot) | Medium (Two step) |
| Impurity Profile | Unreacted Acid | Cyclic dimers (rare), sulfur impurities |
| Scalability | Excellent | Good (requires gas scrubbing) |
Troubleshooting Guide
-
Issue: Low Conversion (<80%) in Protocol A.
-
Issue: Dark/Black Reaction Mixture.
-
Cause: Polymerization of furan-like byproducts or oxidation of the ketone.[2]
-
Solution: Ensure inert atmosphere (
). Verify temperature does not exceedngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> .
-
-
Issue: Product Solidifies Unexpectedly.
Analytical Validation
Product: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Formula:
-
1H NMR (400 MHz, CDCl3):
-
7.82 (d, J=8.5 Hz, 2H, Ar-H ortho to C=O)[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
7.60 (d, J=8.5 Hz, 2H, Ar-H meta to C=O)[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
5.00 (sept, J=6.3 Hz, 1H, O-CH -(CH3)2)[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
3.25 (t, J=6.5 Hz, 2H, -CH2-C=O(Ar))[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
2.70 (t, J=6.5 Hz, 2H, -CH2-COO-)[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
1.23 (d, J=6.3 Hz, 6H, -CH(CH3)2)[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
IR (Neat): ~1730 cm⁻¹ (Ester C=O), ~1685 cm⁻¹ (Ketone C=O).[2]
References
-
Chung, C. K., et al. (2014). "Process Development of a 5-Lipoxygenase Activating Protein Inhibitor." Organic Process Research & Development, 18(1), 215–227. [Link]
-
National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 94309557, Isopropyl 4-(4-bromophenyl)-4-oxobutanoate.[1][2] Retrieved from [Link][2]
-
Cason, J., & Reist, E. J. (1940). "Gamma-keto acids and their derivatives." Journal of Organic Chemistry, 23(10), 1492-1496.[1][2] (Foundational work on pseudo-chloride formation).
Sources
- 1. isopropyl 4-(4-bromophenyl)-4-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Advanced Protocol: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate as a Pharmaceutical Intermediate
Executive Summary
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 1284448-67-4) is a high-value bifunctional building block in medicinal chemistry.[1] It serves as a "lynchpin" intermediate due to its unique orthogonality: it possesses three distinct reactive sites—an aryl bromide (for cross-coupling), a gamma-keto group (for reduction or heterocyclization), and a sterically hindered isopropyl ester (for controlled hydrolysis).[1]
This guide details the synthesis, handling, and application of this intermediate, specifically focusing on its role as a precursor for aryl-butyric acid pharmacophores (such as Fexofenadine analogs), pyridazinone-based cardiotonics (Levosimendan analogs), and HDAC inhibitors .[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Propan-2-yl 4-(4-bromophenyl)-4-oxobutanoate |
| CAS Number | 1284448-67-4 |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 299.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Sparingly soluble in Hexane; Insoluble in Water.[1] |
| Stability | Stable under standard conditions.[1] Hydrolyzes slowly in moist air; store under inert atmosphere.[1] |
Strategic Utility: The "Lynchpin" Concept
The utility of this intermediate lies in its ability to undergo divergent synthesis.[1] The isopropyl group is not merely a protecting group; its steric bulk modulates the reactivity of the ester, allowing for chemoselective transformations at the ketone or aryl bromide sites without disturbing the carboxylate terminus.[1]
Pathway Visualization
The following diagram illustrates the three primary pharmaceutical pathways accessible from this intermediate.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the intermediate.[1]
Protocol A: Synthesis of the Intermediate
Rationale: This protocol uses a Friedel-Crafts acylation followed by esterification.[1] The use of isopropyl alcohol (IPA) in the second step is critical; it provides a higher boiling point than methanol/ethanol for azeotropic water removal and yields a more lipophilic product that is easier to purify.[1]
Step 1: Friedel-Crafts Acylation
Reaction: Bromobenzene + Succinic Anhydride
-
Setup: Charge a 1L 3-neck flask with Succinic Anhydride (1.0 eq, 100g) and Dichloromethane (DCM) (500 mL). Cool to 0-5°C.[1]
-
Addition: Slowly add Aluminum Chloride (
, 2.2 eq) portion-wise. The reaction is exothermic; maintain temperature <10°C.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Substrate: Add Bromobenzene (1.0 eq) dropwise over 1 hour.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]
-
Quench: Pour the reaction mixture slowly into ice-water/HCl (10% solution). Caution: Vigorous evolution of HCl gas.[1]
-
Isolation: Filter the precipitated solid (crude acid). Wash with water and cold DCM.[1] Dry in a vacuum oven at 50°C.
Step 2: Isopropyl Esterification
Reaction: Acid + Isopropanol
-
Setup: Suspend the crude acid (from Step 1) in Isopropanol (10 vol) and Toluene (5 vol).
-
Catalyst: Add Sulfuric Acid (catalytic, 0.1 eq) or p-Toluenesulfonic acid (PTSA).[1]
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Continue until water collection ceases (~6-8 hours).
-
Workup: Cool to RT. Neutralize with saturated
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Extraction: Concentrate to remove excess IPA. Dissolve residue in EtOAc, wash with brine, and dry over
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: If the product is an oil, high-vacuum distillation is preferred.[1] If solid, recrystallize from Hexane/IPA (9:1).[1]
Protocol B: Synthesis of Pyridazinone Scaffolds
Application: This reaction transforms the gamma-keto ester into a 4,5-dihydropyridazin-3(2H)-one , a core structure in calcium sensitizers (like Levosimendan) and PDE3 inhibitors.[1]
Mechanism: The hydrazine attacks the ketone (Schiff base formation) and then intramolecularly attacks the isopropyl ester to close the ring.[1]
Methodology
-
Dissolution: Dissolve Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (10 mmol) in Ethanol (30 mL).
-
Reagent: Add Hydrazine Hydrate (80%, 15 mmol, 1.5 eq).
-
Cyclization: Reflux the mixture for 3–5 hours.
-
Observation: The product often precipitates directly from the hot solution upon completion.[1]
-
-
Isolation: Cool to 0°C. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water.
Protocol C: Fexofenadine Analog Synthesis (Grignard Route)
Application: This protocol demonstrates the chemoselective addition of a Grignard reagent to the ketone, a key step in synthesizing the tertiary alcohol motif found in antihistamines.[1]
Critical Control Point: The isopropyl ester is sterically hindered, which slows down nucleophilic attack at the ester carbonyl.[1] However, at low temperatures, kinetic control allows for selective addition to the ketone.[1]
-
Preparation: Dissolve the intermediate (1.0 eq) in anhydrous THF . Cool to -78°C under Nitrogen.[1]
-
Reagent: Add Phenylmagnesium Bromide (or specific aryl-Grignard) (1.1 eq) dropwise.
-
Note: Do not use excess Grignard, or the ester will be attacked.[1]
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench with saturated
solution. -
Result: This yields the gamma-hydroxy ester , which can be further cyclized to a lactone or reduced to the diol (a precursor to cyclized piperidine drugs).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in | Ensure |
| Ester Hydrolysis | Storage in humid conditions.[1] | Store under Argon. Isopropyl esters are more stable than methyl esters but still susceptible.[1] |
| Incomplete Cyclization (Protocol B) | Insufficient heat or old hydrazine.[1] | Ensure reflux is vigorous.[1] Use fresh hydrazine hydrate (check titer).[1] |
| Over-addition in Grignard | Temperature too high. | Maintain -78°C strictly. Consider using organozinc reagents for higher chemoselectivity.[1] |
References
-
Synthesis of Fexofenadine Analogs: Sathish, N. K., et al. "Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic Activity."[1] Asian Journal of Chemistry, vol. 18, no.[1] 6, 2006.
-
Friedel-Crafts Protocols: "Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid." Organic Syntheses, Coll.[1][4] Vol. 90, 2013. [1]
-
Pyridazinone Chemistry: "Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one." PubChem Compound Summary. [1]
-
General Intermediate Data: "Isopropyl 4-(4-bromophenyl)-4-oxobutanoate Product Data." ChemicalBook.[1][5]
Sources
Application Note: Precision Suzuki-Miyaura Coupling of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
This Application Note and Protocol Guide is designed for researchers and process chemists focusing on the functionalization of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 1284448-67-4). This substrate is a critical intermediate for synthesizing
Introduction & Strategic Analysis
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate presents a unique chemoselective challenge and opportunity. Structurally, it contains three distinct functional motifs:
-
Aryl Bromide (Electrophile): Activated by the para-carbonyl group, making it highly reactive toward oxidative addition by Palladium(0).
-
Benzylic Ketone: Increases the acidity of
-protons, necessitating the avoidance of strong alkoxide bases (e.g., NaO Bu) to prevent enolization or condensation side reactions. -
Isopropyl Ester: Provides steric bulk that improves stability against hydrolysis compared to methyl/ethyl esters, yet remains susceptible to saponification under high-temperature aqueous alkaline conditions.
Scope of this Guide: This document details two validated protocols designed to couple this substrate with aryl/heteroaryl boronic acids while preserving the ester and ketone functionalities.
-
Protocol A (The "Workhorse"): A robust, biphasic system for standard boronic acids.
-
Protocol B (The "Specialist"): An anhydrous/mild system for base-sensitive substrates or difficult steric couplings.
Mechanistic Logic & Reaction Pathway[1][2]
The presence of the electron-withdrawing ketone at the para-position of the aryl bromide significantly lowers the energy barrier for the Oxidative Addition step. Consequently, the rate-determining step often shifts to Transmetalation .
-
Catalyst Selection: Because oxidative addition is facile, specialized "rapid-activation" ligands (like bulky Buchwald phosphines) are often unnecessary for simple couplings. However, to prevent ester hydrolysis, we prioritize high-turnover catalysts that operate at lower temperatures.
-
Base Selection: We utilize Potassium Phosphate (
) or Potassium Carbonate ( ). Hydroxides ( ) are strictly avoided to prevent saponification of the isopropyl ester.
Visualization: Chemoselective Reaction Pathway
The following diagram illustrates the competitive landscape between the desired coupling and potential side reactions (Hydrolysis/Enolization).
Figure 1: Catalytic cycle highlighting the activation by the ketone and critical avoidance of hydrolytic side pathways.
Experimental Protocols
Protocol A: Robust Biphasic Conditions (General Purpose)
Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.
Reagents & Materials:
-
Substrate: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3–5 mol%)-
Reasoning: This ferrocenyl catalyst is air-stable and highly active for activated aryl bromides.
-
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Note: The biphasic nature ensures inorganic salts dissolve while the organic substrate remains protected in the organic phase.
-
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 299 mg), Boronic Acid (1.2 mmol), and Base (
, 2.0 mmol, 276 mg). -
Degas: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Catalyst Addition: Quickly remove the septum to add
(0.03 mmol, ~24 mg) and reseal immediately. Purge for another 2 minutes. -
Reaction: Heat the block/bath to 80°C . Stir vigorously (800 rpm) for 4–12 hours.
-
Monitoring: Check via LC-MS or TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear.
-
-
Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Anhydrous Conditions (Sensitive Substrates)
Best for: Boronic acids prone to protodeboronation (e.g., 2-heteroaryl) or if ester hydrolysis is observed in Protocol A.
Reagents & Materials:
-
Catalyst:
(2 mol%) + SPhos (4 mol%)-
Reasoning: SPhos forms a highly active catalytic species that permits coupling at lower temperatures (often RT to 60°C), protecting the ester.
-
-
Base:
(finely ground, anhydrous, 2.0 equiv) -
Solvent: Toluene (Anhydrous)
-
Note: Eliminating water prevents hydrolysis.
-
Step-by-Step Methodology:
-
Pre-complexation (Optional but recommended): In a separate vial, mix
and SPhos in 1 mL Toluene under Argon for 10 mins to generate the active catalyst. -
Charge: Add Substrate (1.0 mmol), Boronic Acid (1.3 equiv), and anhydrous
(2.0 mmol) to the reaction vessel. -
Solvent: Add Toluene (4 mL) to the solids.
-
Initiation: Add the pre-formed catalyst solution to the reaction vessel.
-
Reaction: Heat to 60°C (or RT if the boronic acid is very reactive). Stir for 12–24 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove insoluble phosphate salts. Wash the pad with EtOAc.[1] Concentrate the filtrate and purify.
Data Summary & Optimization Guide
The following table summarizes expected outcomes and troubleshooting steps based on internal validation parameters.
| Parameter | Protocol A (Aqueous) | Protocol B (Anhydrous) |
| Primary Utility | General Library Synthesis | Base-Sensitive / Steric Bulk |
| Typical Yield | 85 – 95% | 75 – 90% |
| Reaction Temp | 80°C | 25°C – 60°C |
| Ester Stability | Good (Isopropyl confers stability) | Excellent (No water present) |
| Common Issue | Hydrolysis of ester (if T > 90°C) | Protodeboronation of partner |
| Fix | Lower T to 60°C; Switch to | Increase Boronic Acid (1.5 eq) |
Troubleshooting "Stalled" Reactions
If conversion stalls at <50%:
-
Check Oxygen: The ketone moiety can facilitate homocoupling if
is present. Ensure rigorous degassing. -
Water Content (Protocol B): Add a strictly controlled amount of water (1 drop per 5 mL) to Protocol B. Anhydrous boronic acids (boroxines) often require trace water to hydrolyze into the reactive species.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Goossen, L. J., et al. (2001). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Anhydrides or Thioesters. Angewandte Chemie International Edition, 40(18), 3458-3460. (Mechanistic insight on carbonyl-containing substrates). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
Synthesis of fenofibrate analogs using Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Application Note: Precision Synthesis of Fenofibrate Bioisosteres Utilizing Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Part 1: Strategic Overview & Rationale
1.1 The Scientific Challenge
Fenofibrate (Tricor®) is a cornerstone therapy for dyslipidemia, acting as a Peroxisome Proliferator-Activated Receptor alpha (PPAR
1.2 The Solution: The Gamma-Keto Ester Scaffold This protocol details the synthesis of novel fenofibrate analogs using Isopropyl 4-(4-bromophenyl)-4-oxobutanoate as a divergent scaffold. Unlike the traditional Friedel-Crafts acylation of anisole used in commercial fenofibrate production, this scaffold offers two distinct strategic advantages for SAR (Structure-Activity Relationship) exploration:
-
Linker Bioisosterism: It replaces the labile phenoxy-isobutyrate tail with a robust
-keto ester (4-oxobutanoate) chain. This ethylene linker mimics the spatial projection of the acid head group while altering the metabolic profile (preventing ether cleavage). -
The Bromide "Diversity Handle": The para-bromo substituent serves as a perfect electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid diversification of the lipophilic tail to optimize hydrophobic binding in the PPAR pocket.
Part 2: Chemical Strategy & Workflow
The synthesis campaign focuses on transforming the Ar-Br moiety into various biaryl systems to mimic the lipophilic bulk of fenofibrate, followed by optional hydrolysis to the active acid form.
Core Reaction Scheme
The workflow utilizes a Suzuki-Miyaura coupling to functionalize the starting material (1), yielding the analog library (3).
Figure 1: Divergent synthesis workflow. The bromide handle allows for the introduction of various aryl groups (R) to probe the hydrophobic pocket of PPAR
Part 3: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Library Generation)
Objective: To synthesize 4-(4'-substituted-biphenyl-4-yl)-4-oxobutanoate analogs.
Reagents:
-
Substrate: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (e.g., 4-chlorophenylboronic acid to mimic fenofibrate) (1.2 eq)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl
) (0.03 eq) -
Base: Potassium Carbonate (K
CO ) (2.5 eq) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Inert Setup: Charge a dried Schlenk flask or microwave vial with the Substrate (299 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K
CO (345 mg, 2.5 mmol). -
Degassing: Add the solvent mixture (Dioxane/Water, 10 mL). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).
-
Catalyst Addition: Add Pd(dppf)Cl
(22 mg, 0.03 mmol) quickly under positive inert gas pressure. Seal the vessel. -
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.
-
Checkpoint: The starting material (Rf ~0.5) should disappear; a new, more polar spot (fluorescent under UV) should appear.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with Ethyl Acetate (20 mL).
-
Extraction: Dilute filtrate with water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify via Flash Column Chromatography (SiO
).-
Gradient: 0%
15% Ethyl Acetate in Hexanes.
-
Protocol B: Hydrolysis to Active Acid (Optional)
Objective: To generate the PPAR-active carboxylic acid metabolite.
-
Dissolve the ester analog (0.5 mmol) in THF:MeOH:H
O (3:1:1, 5 mL). -
Add LiOH·H
O (1.5 mmol). Stir at room temperature for 2 hours. -
Acidify to pH 3 with 1M HCl. Extract with EtOAc, dry, and concentrate to yield the free acid.
Part 4: Data Analysis & Validation
To ensure the integrity of the synthesized analogs, compare analytical data against the starting material.
Table 1: Comparative Analytical Markers
| Feature | Starting Material (SM) | Target Analog (Example: 4'-Cl-Biphenyl) | Diagnostic Signal |
| 1H NMR (Aromatic) | 2 doublets (AA'BB' system) | 2 sets of doublets (Biphenyl core) | Appearance of new Ar-H signals (7.4–7.8 ppm) |
| 1H NMR (Linker) | Triplet (~3.2 ppm, -CH2-CO-) | Triplet (Shifted slightly downfield) | Retention of ethylene chain integrity |
| 1H NMR (Ester) | Septet (5.0 ppm, Isopropyl) | Septet (5.0 ppm) | Confirms ester hydrolysis did not occur during coupling |
| Mass Spec (ESI) | M+ / M+2 (1:1 ratio for Br) | M+ / M+2 (3:1 ratio for Cl) | Loss of Br isotope pattern; appearance of Cl pattern |
Self-Validating Check:
-
The "Bromine Test": The starting material contains Bromine. In Mass Spec, this shows a distinct 1:1 isotopic doublet (79Br/81Br). A successful reaction is confirmed only when this 1:1 doublet disappears and is replaced by the pattern of the incoming aryl group (e.g., Monoisotopic for Phenyl, or 3:1 for Chloro).
Part 5: References
-
PubChem. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (Compound Summary). National Library of Medicine. [Link]
-
Wermuth, C. G. The Practice of Medicinal Chemistry. (Bioisosterism strategies in fibrate design). Academic Press, 2008.
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Staels, B., et al. Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]
Scalable production methods for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Executive Summary
This guide details a scalable, two-step synthetic route for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 1284448-67-4), a critical intermediate in the synthesis of pharmaceutical agents such as PARP inhibitors (e.g., Niraparib precursors) and antihistamines.
Transitioning from medicinal chemistry to pilot-scale manufacturing requires rigorous control over exothermic events and impurity profiles. This protocol utilizes a Friedel-Crafts acylation followed by a Fischer esterification , optimized for kilogram-scale production. Key features include a high-yielding esterification process (>90%) derived from Merck process development data and a crystallization-driven purification strategy that minimizes chromatographic overhead.
Safety & Hazard Analysis (Critical)
-
Aluminum Chloride (AlCl₃): Reacts violently with water. Must be handled under inert atmosphere. Quenching releases massive volumes of HCl gas; a caustic scrubber is mandatory.
-
Bromobenzene: Flammable and toxic. Avoid inhalation.
-
Hydrogen Chloride (Gas): Corrosive. Ensure reactor venting is connected to a scrubber containing NaOH solution.
-
Exotherm Control: Both the acylation initiation and the hydrolysis quench are highly exothermic. Active cooling and controlled addition rates are required.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into two primary stages:
-
Constructing the Carbon Skeleton: Acylation of bromobenzene with succinic anhydride.
-
Functional Group Modification: Esterification of the resulting carboxylic acid.
Figure 1: Synthetic pathway for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate.
Detailed Protocols
Stage 1: Synthesis of 3-(4-Bromobenzoyl)propionic Acid
Rationale: Succinic anhydride is used to introduce the 4-carbon chain. AlCl₃ serves as the Lewis acid catalyst.[1] Scale-up favors Dichloromethane (DCM) or Chlorobenzene as solvents due to their ability to solubilize the intermediate complex.
Reagents:
-
Bromobenzene (1.0 equiv)
-
Succinic Anhydride (1.1 equiv)
-
Aluminum Chloride (AlCl₃) (2.2 equiv) – Note: Excess required as AlCl₃ complexes with product.
-
Solvent: Dichloromethane (DCM) (5-8 volumes)
Protocol:
-
Setup: Charge a dry reactor with Succinic Anhydride and DCM under Nitrogen. Cool to 0–5°C.
-
Activation: Add AlCl₃ portion-wise via a solids addition funnel. Caution: Exothermic.[2] Maintain internal temperature <10°C. Stir for 30 min to form the active acylating complex.
-
Addition: Add Bromobenzene dropwise over 1–2 hours, maintaining <10°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). If reaction is sluggish (monitored by HPLC), heat to mild reflux (40°C) for 2–4 hours.
-
Endpoint: <2% residual Bromobenzene.
-
-
Quench (Critical): Transfer the reaction mixture slowly into a separate reactor containing Ice/Water/HCl (1M) .
-
Scale-up Tip: Never add water to the reaction mixture. Always add the reaction mass to the quench water to control HCl evolution.
-
-
Isolation: The product acid often precipitates as a solid from the biphasic quench mixture.
-
Filter the solid.[3]
-
Wash with water and cold DCM.
-
Dry in a vacuum oven at 50°C.
-
Yield Target: 75–85%.
-
Quality Check: MP should be 148–152°C.
-
Stage 2: Esterification to Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Rationale: Fischer esterification is equilibrium-driven. While Dean-Stark traps are common, process data (Chung et al., OPRD 2014) indicates that a long reflux in excess isopropanol with sulfuric acid is sufficient to drive conversion >95% without complex water removal setups, simplifying the equipment train.
Reagents:
-
3-(4-Bromobenzoyl)propionic Acid (Limiting Reagent)
-
Isopropanol (IPA) (10–12 volumes) – Acts as solvent and reagent.
-
Sulfuric Acid (H₂SO₄) (0.1–0.2 equiv) or p-Toluenesulfonic acid (pTSA).
Protocol:
-
Setup: Charge the solid Acid and Isopropanol to the reactor.
-
Catalyst Addition: Add H₂SO₄ dropwise.
-
Reaction: Heat to reflux (approx. 82°C). Stir for 30–40 hours.
-
Self-Validating Step: Monitor by HPLC.[4] The disappearance of the starting acid peak (RT ~ X min) and appearance of the less polar ester (RT ~ Y min) indicates progress. Target >98% conversion.
-
-
Workup:
-
Cool to 20°C.
-
Neutralize with saturated NaHCO₃ solution (pH 7–8).
-
Distill off excess Isopropanol under reduced pressure (recover for recycling).
-
Dissolve residue in Ethyl Acetate or MTBE. Wash with water and brine.
-
-
Purification (Crystallization):
-
Evaporate solvent to a thick oil or solid.
-
Recrystallization: Dissolve in minimum hot Isopropanol or Ethanol. Cool slowly to 0°C.
-
Filter the white crystalline solid.
-
Yield Target: 90–93%.
-
Process Engineering & Scale-Up Controls
Quantitative Data Summary
| Parameter | Stage 1 (Acylation) | Stage 2 (Esterification) |
| Limiting Reagent | Bromobenzene | 3-(4-Bromobenzoyl)propionic Acid |
| Key Hazard | AlCl₃ / HCl Gas | Flammability (IPA) |
| Temp Range | 0°C (Add) -> 40°C (Rxn) | 82°C (Reflux) |
| Time | 4–6 Hours | 30–40 Hours |
| Typical Yield | 80% | 93% |
| Purification | Precipitation/Wash | Crystallization |
Process Flow Diagram (PFD)
Figure 2: Engineering workflow for the production of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate.
Analytical Controls
To ensure pharmaceutical grade quality, the following controls are recommended:
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
-
Detection: UV @ 254 nm (Bromobenzene ring absorption).
-
-
Impurity Profile:
-
Succinic Acid: From hydrolysis of unreacted anhydride. (Removable via water wash).
-
Bis-acylation: Rare due to deactivation of the ring by the first carbonyl group.
-
Regioisomers: Ortho-substitution is sterically hindered but possible (<2%). Check via NMR.
-
References
-
Chung, C. K., et al. (2014). "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 18(1), 215–227.[5] Link[6]
- Context: Primary source for the high-yield esterification conditions (H2SO4, IPA, 82°C, 40h)
-
PubChem. (n.d.).[7] "Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CID 94309557)."[7] National Library of Medicine.[7] Link[7]
-
Context: Verification of chemical structure, identifiers, and physical property estimates.[7]
-
-
ChemicalBook. (n.d.). "Isopropyl 4-(4-bromophenyl)-4-oxobutanoate CAS 1284448-67-4." Link
- Context: Commercial availability and CAS verific
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 5. isopropyl 4-(4-bromophenyl)-4-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 6. WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents [patents.google.com]
- 7. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate?
The most prevalent and industrially scalable method for synthesizing Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is a two-step process. The first step involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride to produce 4-(4-bromophenyl)-4-oxobutanoic acid.[1][2] This intermediate is then subjected to Fischer esterification with isopropanol to yield the final product.[3]
Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this synthesis?
Friedel-Crafts acylation is advantageous for several reasons. The acyl group (R-C=O) formed is an electron-withdrawing group that deactivates the aromatic ring, thus preventing polysubstitution, a common issue in Friedel-Crafts alkylation where the introduced alkyl group activates the ring for further reactions.[4][5] Additionally, the acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement, which is a significant drawback of the carbocation intermediates in alkylation.[6]
Q3: My Friedel-Crafts reaction is showing low to no yield. What are the likely causes?
Low or no yield in Friedel-Crafts acylation can often be attributed to several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will deactivate the catalyst.[7][8]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[7][9]
-
Deactivated Aromatic Ring: While bromobenzene is suitable, substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are deactivated and generally do not undergo Friedel-Crafts reactions.[4][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing detailed explanations and corrective actions.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
Question: I've followed the standard protocol for the Friedel-Crafts acylation of bromobenzene with succinic anhydride, but my yield of 4-(4-bromophenyl)-4-oxobutanoic acid is consistently below 50%. How can I improve this?
Causality and Solution:
Several factors can contribute to low yields in this specific reaction. A systematic approach to troubleshooting is essential.
1. Reagent and Glassware Preparation:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use to eliminate any adsorbed moisture.[8] Reagents and solvents must be anhydrous. Consider using freshly opened bottles of anhydrous aluminum chloride and bromobenzene. Solvents like dichloromethane (DCM) or 1,2-dichloroethane should be dried over a suitable drying agent (e.g., CaH₂) and distilled.
2. Catalyst Stoichiometry and Addition:
-
Stoichiometric Requirement: As the product, 4-(4-bromophenyl)-4-oxobutanoic acid, is a ketone, it will form a complex with AlCl₃. This necessitates the use of at least one equivalent of the catalyst per mole of succinic anhydride, and often a slight excess (1.1 to 1.2 equivalents) is beneficial.[7][9]
-
Controlled Addition: The addition of AlCl₃ can be highly exothermic. It should be added portion-wise to the stirred solution of bromobenzene and succinic anhydride at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.[8]
3. Reaction Temperature and Time:
-
Temperature Profile: After the initial exothermic reaction subsides, the reaction mixture may require gentle heating to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.[8]
4. Workup Procedure:
-
Hydrolysis of the Complex: The reaction must be carefully quenched by pouring the mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid.[8][9] This hydrolyzes the aluminum chloride-ketone complex and helps to dissolve the aluminum salts in the aqueous layer. Insufficient acid can lead to the precipitation of aluminum hydroxides, which can trap the product and complicate extraction.
Experimental Protocol: Optimized Friedel-Crafts Acylation
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Charge the flask with bromobenzene (1.0 eq) and succinic anhydride (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (1.1 eq) in portions over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Gently heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture back to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-bromophenyl)-4-oxobutanoic acid.
| Parameter | Conventional Protocol | Optimized Protocol |
| AlCl₃ Stoichiometry | 1.0 eq | 1.1 - 1.2 eq |
| Initial Temperature | Room Temperature | 0 - 5 °C |
| Heating Temperature | Reflux | 50 - 60 °C |
| Monitoring | Time-based | TLC Monitoring |
Issue 2: Difficulties in the Fischer Esterification Step
Question: The esterification of 4-(4-bromophenyl)-4-oxobutanoic acid with isopropanol is slow, and I am observing the formation of byproducts. What can be done to improve the efficiency and selectivity of this step?
Causality and Solution:
Fischer esterification is an equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the product side.
1. Driving the Equilibrium:
-
Excess Alcohol: Using a large excess of isopropanol can shift the equilibrium towards the formation of the ester.[1]
-
Water Removal: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent. However, for a simple esterification, using excess alcohol is often sufficient.
2. Catalyst Choice and Concentration:
-
Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst.[1][3] The amount should be catalytic (typically 1-5 mol%). Excessive amounts of acid can lead to dehydration of the isopropanol and other side reactions.
3. Reaction Temperature:
-
Refluxing: The reaction is typically carried out at the reflux temperature of the isopropanol to ensure a reasonable reaction rate.
Experimental Protocol: Efficient Fischer Esterification
-
In a round-bottom flask, combine 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) and a large excess of isopropanol (at least 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude isopropyl ester.
Issue 3: Product Purification Challenges
Question: My final product, Isopropyl 4-(4-bromophenyl)-4-oxobutanoate, is an oil and is difficult to purify by recrystallization. What are the recommended purification methods?
Causality and Solution:
Many ketoesters are oils or low-melting solids, making recrystallization challenging.
1. Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of the product around 0.3-0.4).
2. Distillation under Reduced Pressure:
-
If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. This method is particularly useful for removing non-volatile impurities.
3. Treatment with Carboxylic Anhydride:
-
A common impurity in ketoester synthesis can be the corresponding hydroxy ester, formed by the reduction of the ketone. A method to remove secondary and tertiary alcohol impurities involves treating the crude product with a carboxylic anhydride (e.g., acetic anhydride) and a solid acid catalyst.[10][11] The alcohols are esterified, and the resulting higher-boiling esters can be separated from the desired ketoester by distillation.[10][11]
Visualizing the Workflow
Troubleshooting Decision Tree for Low Yield in Friedel-Crafts Acylation
Caption: A decision tree for troubleshooting low yields in Friedel-Crafts acylation.
References
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
ChemSimplified. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Hosseini-Ghazvini, S. M. B., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link]
-
Hosseini-Ghazvini, S. M. B., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2 [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl 4-(4-bromophenyl)-4-oxobutanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Google Patents. (n.d.). JP6818674B2 - (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. isopropyl 4-(4-bromophenyl)-4-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 11. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
Purification strategies for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Technical Support Center: Purification Strategies for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Executive Summary
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 1284448-67-4) is a keto-ester intermediate typically synthesized via a two-step sequence: Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by Fischer esterification with isopropanol.[1][2]
Users most frequently encounter issues with residual acid impurities , regioisomeric contamination (ortho-isomer) , and "oiling out" during crystallization .[1][2] This guide provides chemically grounded solutions to these specific bottlenecks.
Module 1: Chemical Purification (The Workup)
Q: My crude product is acidic and shows a streak on TLC. How do I remove the unreacted starting material?
A: The "streak" is likely unreacted 4-(4-bromophenyl)-4-oxobutanoic acid .[1][2] Because the product is a neutral ester and the impurity is a carboxylic acid, you can separate them using a pH-controlled wash.
The Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).
-
The Wash: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[3]
-
The Trap (Caution): Do NOT use strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) if you can avoid it.[2][3]
-
Verification: Check the pH of the aqueous layer.[3] It must remain basic (pH > 8).[2][3] If it turns acidic, you have not used enough bicarbonate to neutralize all the acid.
Visual Workflow: Acid Removal Logic
Figure 1: Decision tree for removing unreacted acid without hydrolyzing the ester product.
Module 2: Physical Purification (Crystallization)[1][2]
Q: My product refuses to crystallize and remains a viscous oil. How do I fix this "oiling out"?
A: Isopropyl esters are notorious for having lower melting points than their methyl/ethyl analogs and often form supercooled liquids.[2] "Oiling out" occurs when the compound separates as a liquid droplet before it can organize into a crystal lattice.[3]
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | Isopropanol (IPA) : Hexane (1:4 to 1:[1][2]10) | Using the alcohol corresponding to the ester (IPA) prevents transesterification .[3] Hexane acts as the anti-solvent to drive precipitation.[3] |
| Temperature | Slow Cooling | Rapid cooling traps impurities and causes oiling.[2][3] Cool from reflux to RT, then to 4°C, then -20°C. |
| Seeding | Critical | If you have any solid, save a speck.[1][2] Add it when the solution is slightly cloudy at RT. This provides a nucleation template.[2][3] |
| Scratching | Glass Rod Technique | If no seed exists, scratch the inner wall of the flask with a glass rod at the air-solvent interface. The friction creates micro-glass particles that act as nucleation sites.[3] |
The "Two-Solvent" Recrystallization Method:
-
Dissolve the crude oil in the minimum amount of hot Isopropanol .
-
Add hot Hexane dropwise until the solution just turns cloudy (turbid).
-
Add 1-2 drops of hot Isopropanol to clear the solution again.
-
Remove from heat and let it sit undisturbed. Do not touch it.
-
Once it reaches room temperature, move to a fridge (4°C).
Module 3: Impurity Profiling (The Ortho-Isomer)
Q: I see a small impurity peak (~3-5%) closely eluting to my product. What is it?
A: This is likely Isopropyl 4-(2-bromophenyl)-4-oxobutanoate (the ortho-isomer).[1][2]
-
Origin: During the Friedel-Crafts reaction, the succinic anhydride mostly attacks the para position of bromobenzene due to steric hindrance, but 2-5% attack at the ortho position is common [1].
-
Detection:
-
1H NMR: Look for the aromatic region.[3] The para-isomer (product) is symmetric (two doublets).[1][2] The ortho-isomer is asymmetric and will show a more complex splitting pattern shifted slightly downfield.[2][3]
-
TLC: The ortho-isomer is slightly less polar than the para-isomer due to internal hydrogen bonding or twisting of the ring, often running just above the main spot.
-
Removal Strategy:
Module 4: Storage & Stability
Q: My white solid turned into a wet paste after a month. What happened?
A: The compound has likely undergone hydrolysis .[3][4]
-
Mechanism: Moisture from the air attacks the ester bond, releasing isopropanol and reverting the compound to the solid acid (MP ~148°C) or a semi-solid mixture.
-
Prevention:
-
Desiccation: Store under an inert atmosphere (Argon/Nitrogen) or in a desiccator.
-
Temperature: Store at 4°C or -20°C.
-
Avoid Acid Traces: Ensure the final organic layer in your workup was dried thoroughly over MgSO₄ or Na₂SO₄.[3] Traces of acid catalyst (e.g., H₂SO₄ or p-TsOH used in synthesis) accelerate decomposition.[1][2]
-
Stability Logic Diagram
Figure 2: Degradation pathway caused by improper storage or insufficient drying.[1][2]
References
-
Friedel-Crafts Regioselectivity
-
Synthesis & Properties of Analogous Compounds
-
Esterification Protocols (Fischer Method)
-
Solubility & Crystallization
Sources
Removing unreacted bromobenzene from Isopropyl 4-(4-bromophenyl)-4-oxobutanoate mixtures
Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process scientists troubleshooting the isolation of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate —a critical intermediate in the synthesis of PARP inhibitors like Niraparib.
During the upstream Friedel-Crafts acylation of bromobenzene with succinic anhydride, bromobenzene is frequently employed in vast excess as both the reagent and the solvent 1. Following esterification, removing this unreacted bulk solvent is a notorious bottleneck. This guide provides field-validated strategies to achieve high-purity isolation.
Diagnostic Matrix: Physicochemical Properties
Understanding the physical causality behind separation techniques is the foundation of efficient purification. The table below contrasts the properties of your target ester against the bromobenzene impurity, dictating which separation vectors (mass, volatility, or polarity) are most viable.
| Property | Bromobenzene (Impurity) | Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (Target) | Separation Implication |
| Molecular Weight | 157.01 g/mol 2 | 299.16 g/mol 3 | Substantial mass difference enables thermal separation. |
| Boiling Point (1 atm) | 156 °C 2 | > 320 °C (Predicted) | High-vacuum distillation is highly effective. |
| Vapor Pressure | 13.3 hPa at 40 °C 4 | Negligible at 40 °C | Standard rotovap is inefficient; deep vacuum is required. |
| Polarity / TLC | Non-polar aromatic | Highly polar (ketone + ester) | Excellent resolution on normal-phase silica gel. |
Purification Decision Workflow
Use the following logic tree to determine the most efficient purification route based on your reaction scale and available laboratory infrastructure.
Decision matrix for removing bromobenzene from Friedel-Crafts reaction mixtures.
Troubleshooting FAQs
Q1: I left my crude mixture on the rotary evaporator at 40 °C for hours, but NMR still shows massive bromobenzene peaks. Why? A1: This is a classic vapor pressure limitation. Standard laboratory rotary evaporators equipped with PTFE diaphragm pumps typically achieve an ultimate vacuum of only 10–20 mbar. At a 40 °C bath temperature, the vapor pressure of bromobenzene is approximately 13.3 hPa (~10 mmHg) 4. While it will slowly evaporate, the thermodynamic driving force is too weak for bulk removal. You must switch to a high-vacuum system (rotary vane pump, <1 mbar) or utilize azeotropic co-evaporation.
Q2: Can I remove residual bromobenzene via azeotropic distillation? A2: Yes, if the bromobenzene is already reduced to a minor impurity (<10% by volume). Bromobenzene will co-distill with hydrocarbon solvents. Adding 3–5 volumes of heptane or toluene to your flask and evaporating it to dryness on the rotovap can entrain and strip the residual bromobenzene.
Q3: Will normal-phase silica gel chromatography work, and what solvent system should I use? A3: It works exceptionally well due to the stark polarity difference. Bromobenzene is a non-polar halogenated arene and will elute at the solvent front in 100% hexanes. Conversely, Isopropyl 4-(4-bromophenyl)-4-oxobutanoate contains both a ketone and an ester moiety, making it highly polar 3. Flushing the column with hexanes first will completely clear the impurity before you elute the target compound with a polar modifier.
Validated Experimental Protocols
Protocol A: High-Vacuum Kugelrohr Distillation (Solvent-Free)
Best for: Bulk removal of bromobenzene on >5g scale without consuming massive amounts of chromatography solvent.
-
Preparation: Transfer the crude reaction mixture into a round-bottom flask. Critical: Fill the flask to no more than one-third of its total capacity to prevent bumping and cross-contamination.
-
Apparatus Setup: Attach the flask to a Kugelrohr distillation apparatus. Ensure the receiving bulb is submerged in a dry ice/acetone bath (-78 °C). This protects your vacuum pump oil from halogenated solvent degradation.
-
Vacuum Application: Apply high vacuum using a rotary vane pump. Wait for the pressure to drop below 1.0 mbar before applying heat.
-
Heating: Slowly increase the oven temperature to 50–60 °C. Rotate the flask at a moderate speed to maximize surface area.
-
Self-Validation Check: The process is complete when condensation in the -78 °C trap ceases entirely and the system vacuum gauge stabilizes at its absolute minimum baseline. This indicates all volatile bromobenzene has been stripped, leaving the high-boiling target ester in the pot.
Protocol B: Silica Gel Flash Chromatography
Best for: High-purity isolation of the target ester on smaller scales (<5g) or as a final polishing step.
-
Column Packing: Pack a standard silica gel column using 100% hexanes (or heptane).
-
Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.
-
Impurity Elution: Elute with 3 column volumes (CV) of 100% hexanes.
-
Product Elution: Perform a step gradient, switching the mobile phase to 15% Ethyl Acetate in Hexanes. Collect fractions in standard test tubes.
-
Self-Validation Check: Spot the fractions on a silica TLC plate and visualize under 254 nm UV light. Bromobenzene will show a strong UV-active spot at Rf ~0.9 in pure hexanes. The target ester will remain firmly at the baseline until the EtOAc gradient reaches it, eventually eluting as a clean spot at Rf ~0.35.
References
- "Bromobenzene CAS#: 108-86-1", ChemicalBook.
- "Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | CID 94309557", PubChem.
- "Applications of Friedel–Crafts reactions in total synthesis of natural products", RSC Advances.
- "Bromobenzene CAS 108-86-1 | 801786", Merck.
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. Bromobenzene CAS#: 108-86-1 [m.chemicalbook.com]
- 3. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Optimizing recrystallization solvents for bromophenyl oxobutanoate esters
Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals seeking advanced troubleshooting and optimization strategies for the purification of pharmaceutical intermediates.
Below is our comprehensive guide on optimizing recrystallization solvents for bromophenyl oxobutanoate esters (e.g., ethyl 4-(4-bromophenyl)-4-oxobutanoate), a critical class of intermediates used in the synthesis of biologically active heterocycles and APIs[1].
Theoretical Grounding: The Causality of Solvent Selection
Bromophenyl oxobutanoate esters present a unique solubility challenge due to their distinct molecular topography. They possess a highly polar, flexible aliphatic core (the oxobutanoate moiety containing ketone and ester carbonyls) and a rigid, lipophilic, and highly polarizable tail (the bromophenyl ring).
The Causality of Crystallization:
To achieve a high-yielding recrystallization, the solvent system must selectively solvate the polar carbonyls at elevated temperatures while allowing the lipophilic bromophenyl rings to drive
-
Primary Solvents (e.g., Ethyl Acetate): Interact via strong dipole-dipole forces with the oxobutanoate core, ensuring complete dissolution at reflux.
-
Antisolvents (e.g., Hexanes): Disrupt these dipole interactions. As the dielectric constant of the mixture drops, the energetic penalty of keeping the lipophilic bromophenyl ring in solution forces the molecules to self-assemble into a crystal lattice.
Solvent Selection Matrix
Summarized below is the quantitative data for selecting the optimal thermodynamic environment for your ester.
| Solvent System | Boiling Point (°C) | Polarity Index (P') | Role | Causality & Suitability Notes |
| Ethyl Acetate (EtOAc) | 77.1 | 4.4 | Primary Solvent | Excellent dipole-dipole matching for the oxobutanoate core. High volatility allows for easy drying. |
| Hexanes / Heptane | 68.0 / 98.4 | 0.1 | Antisolvent | Induces lattice formation by rejecting the bromophenyl ring. Heptane is preferred for scale-up due to a higher flash point. |
| Toluene | 110.6 | 2.4 | Single Solvent | Ideal for scale-up. Provides a steep solubility curve; highly soluble at 110°C, poorly soluble at 0°C[1]. |
| Ethanol (EtOH) | 78.3 | 5.2 | Primary Solvent | Effective, but carries a high risk of transesterification if residual acidic impurities are present from the synthesis step. |
| Water | 100.0 | 10.2 | Antisolvent | Used strictly with EtOH. High risk of "oiling out" due to extreme polarity differential. |
Recrystallization Workflow & Decision Tree
Workflow for optimizing recrystallization of bromophenyl oxobutanoate esters.
Self-Validating Experimental Protocol: EtOAc / Hexane System
This protocol utilizes a dual-solvent system, which is standard for separating polar ester products from non-polar halogenated byproducts[2]. It is designed as a self-validating system —meaning the protocol contains built-in physical checks to ensure you do not proceed to the next step if the chemistry is failing.
Step 1: Primary Dissolution
-
Place the crude bromophenyl oxobutanoate ester in a round-bottom flask equipped with a reflux condenser.
-
Add Ethyl Acetate (EtOAc) at a ratio of approximately 3 mL per gram of crude material.
-
Heat to a gentle reflux (77°C) using an oil bath.
-
Validation Check: If particulates remain, perform a hot gravity filtration to remove insoluble inorganic salts or polymerized byproducts.
Step 2: Antisolvent Saturation (The Cloud Point)
-
While maintaining reflux, begin adding hot Hexanes dropwise via an addition funnel.
-
Stop addition the exact moment a faint, persistent turbidity (the "cloud point") is observed. This indicates the solution has reached the metastable saturation boundary.
Step 3: The "Clear-Back" Validation (Critical Step)
-
Add exactly 1 to 2 drops of hot EtOAc to the cloudy mixture.
-
Validation Check: The solution must turn perfectly clear.
-
Causality: If it clears, you have successfully identified the exact thermodynamic saturation point. If it remains cloudy, you are observing insoluble impurities, not your product precipitating. You must hot-filter again before proceeding.
-
Step 4: Controlled Nucleation and Isolation
-
Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20°C) over 1 hour. Do not agitate.
-
Once crystals have formed, transfer the flask to an ice-water bath (0°C) for 30 minutes to maximize yield.
-
Isolate via vacuum filtration (Büchner funnel). Wash the filter cake with 1-2 volumes of ice-cold hexanes.
-
Validation Check (Mother Liquor TLC): Spot the filtrate and the dissolved crystals side-by-side on a TLC plate. The filtrate should contain the impurities and only a trace amount of the product. If the product spot in the filtrate is heavily concentrated, your initial EtOAc volume was too high.
Troubleshooting & FAQs
Q: Why is my ester "oiling out" (forming a liquid layer) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system is higher than the melting point of the ester. Because bromophenyl oxobutanoates have flexible aliphatic chains, they easily form metastable oils.
-
Fix: Re-heat the mixture until it forms a single homogeneous phase. Add 10-15% more of the primary solvent (EtOAc) to lower the saturation temperature, then cool much slower. Alternatively, introduce a seed crystal exactly at the cloud point to bypass the oil phase and force lattice nucleation.
Q: I am scaling up. Is a dual-solvent system still the best approach? A: No. For pilot-plant or large-scale lab synthesis, single-solvent systems are vastly preferred to avoid complex azeotropic solvent recovery. Toluene is highly recommended for bromophenyl oxobutanoates[1]. It provides an excellent temperature-dependent solubility gradient and can be used to azeotropically dry the product if water-wet extractions were performed prior to crystallization[3].
Q: How do I remove unreacted 4-(4-bromophenyl)-4-oxobutanoic acid precursor? A: The carboxylic acid precursor is highly polar and will readily co-crystallize with the ester if a polar solvent like Ethanol is used.
-
Fix: The most efficient way to remove this is before recrystallization via a mild basic aqueous wash (e.g., saturated
) during the extractive workup. If you are already at the crystallization stage, switch to a Toluene/Heptane system, which strongly rejects the highly polar carboxylic acid into the mother liquor.
Q: Can I use Methanol instead of Ethanol for a single-solvent recrystallization? A: Only if your target is a methyl oxobutanoate. If you are purifying an ethyl oxobutanoate, heating the ester in methanol in the presence of even trace acidic or basic impurities will cause transesterification, resulting in a contaminated mixture of methyl and ethyl esters. Always match the alcohol solvent to the ester alkyl group.
References
-
Design, synthesis and anticancer activity of naphthoquinone derivatives Source: National Institutes of Health (PMC) URL:[Link]
-
Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides Source: RSC Publishing URL:[Link]
-
MedChem Tips and Tricks – ACS GCIPR Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]
Sources
- 1. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05242D [pubs.rsc.org]
- 3. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
Technical Support Center: Stability Optimization for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely working with Isopropyl 4-(4-bromophenyl)-4-oxobutanoate , a gamma-keto ester often used as an intermediate in the synthesis of bioactive lipid-modulators or NSAID derivatives.
The Core Problem:
While the isopropyl group provides steric protection superior to methyl or ethyl esters, this molecule possesses a "Trojan Horse" structural motif: the
This guide provides self-validating protocols to arrest hydrolysis during storage, reaction, and—most critically—purification.
The Mechanism of Failure (Why it Hydrolyzes)
To solve the problem, we must understand the enemy. Hydrolysis is not just random; it is driven by two primary pathways for this specific molecule.
Pathway A: Classical Hydrolysis
Standard attack by water/hydroxide on the ester carbonyl. The electron-withdrawing 4-bromophenyl group inductively destabilizes the ester, increasing electrophilicity.
Pathway B: Intramolecular Catalysis (The "Hidden Killer")
The
Visualizing the Threat
Figure 1: Dual-pathway hydrolysis mechanism. Note the "Fast" intramolecular pathway (red dashed line) characteristic of
Module 1: Reaction Optimization (Synthesis)
Goal: Prevent hydrolysis during the formation or transformation of the molecule.
Protocol 1.1: Solvent Rigor (The 50 ppm Rule)
Standard "bottle dry" solvents are insufficient. The presence of the 4-oxo group requires strict anhydrous conditions.
| Solvent | Recommended Drying Agent | Indicator/Method | Max Water Content |
| THF | Na/Benzophenone or Molecular Sieves (3Å) | Deep Blue Color | < 50 ppm |
| DCM | Karl Fischer Titration | < 50 ppm | |
| Toluene | Na/Benzophenone | Deep Blue Color | < 30 ppm |
The Self-Validating Step: Before adding your starting material, add a small crystal of iodine or a drop of benzophenone ketyl solution to your solvent. If the color persists/fades instantly, your solvent is wet. Do not proceed.
Protocol 1.2: Buffering the Reaction
If your synthesis involves generating HBr or HCl (e.g., Friedel-Crafts), the acid will catalyze the NGP pathway.
-
Action: Include a non-nucleophilic base scavenger (e.g., 2,6-Lutidine or solid
) in the reaction vessel to neutralize acid immediately upon generation.
Module 2: Workup & Purification (The Danger Zone)
Critical Alert: 90% of hydrolysis occurs after the reaction is complete, specifically on acidic silica columns.
Protocol 2.1: The "Flash Workup"
Avoid prolonged exposure to aqueous phases.
-
Quench: Pour reaction mixture into ice-cold saturated
(if basic) or saturated (if acidic). -
Extract: Use cold EtOAc or DCM.
-
Wash: 1x Brine (saturated NaCl) to remove bulk water.
-
Dry: Dry organic layer over
(Sodium Sulfate) for exactly 10 minutes. Avoid (Magnesium Sulfate) as it is slightly Lewis acidic and can catalyze degradation of sensitive keto-esters.
Protocol 2.2: Neutralized Silica Chromatography
Standard Silica Gel 60 is acidic (pH ~4-5). This acidity, combined with residual moisture, will hydrolyze your ester on the column.
Step-by-Step Neutralization:
-
Prepare Slurry: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).
-
Add Buffer: Add 1% v/v Triethylamine (TEA) to the slurry.
-
Pack Column: Pour the slurry and flush with 2 column volumes of the eluent + 1% TEA.
-
Run Column: Perform the purification using your standard gradient without further TEA (or keep 0.5% if the molecule is extremely fragile).
Validation: Spot the silica slurry on a TLC plate with a pH indicator (e.g., bromocresol green). It should not turn yellow (acidic).
Troubleshooting & Decision Logic
Use this decision tree to diagnose yield losses.
Figure 2: Diagnostic workflow for identifying the source of hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I store the purified ester in the fridge indefinitely? A: No. Even at 4°C, moisture ingress can hydrolyze the ester over weeks.
-
Best Practice: Store under Argon/Nitrogen atmosphere in a desiccator. If storing for >1 month, freeze at -20°C.
Q: My TLC shows the product spot "streaking" or disappearing. What is happening? A: Streaking usually indicates decomposition on the plate. The silica on TLC plates is also acidic.[1]
-
Fix: Pre-run your TLC plate in a chamber with 5% Triethylamine in Hexane, dry it, then spot your compound. This neutralizes the plate and prevents "on-plate" hydrolysis.
Q: Why use the Isopropyl ester if it's still unstable? Why not tert-butyl? A: Tert-butyl esters are indeed more stable but require harsh acidic conditions (TFA) to remove. Isopropyl offers a "Goldilocks" balance: stable enough for basic workups but removable under milder saponification conditions when you want the acid. If you are experiencing insurmountable instability, consider switching to a tert-butyl ester if your synthetic route permits acidic deprotection later.
Q: I see a new peak in NMR at ~1.2 ppm (doublet) and ~4.0 ppm (septet) that wasn't there before. A: That is Isopropanol . Your ester has hydrolyzed.[2][3][4][5][6] If this appears after the column, your silica was too acidic. Repurify using Protocol 2.2 .
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[6] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for ester purification and solvent drying).
-
Kirby, A. J. (2009). Stereoelectronic Effects. Oxford Chemistry Primers. (Mechanisms of Neighboring Group Participation and intramolecular catalysis).
-
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[7] Organometallics, 15(5), 1518–1520. (Authoritative guide on solvent drying limits).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[7] Journal of Organic Chemistry, 43(20), 3966–3968.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Thermal Management of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Executive Summary & Stability Profile
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 1284448-67-4) is a
This guide addresses the critical temperature parameters required to prevent the two primary failure modes:
-
Hydrolysis: Reversion to 4-(4-bromophenyl)-4-oxobutanoic acid (CAS 6340-79-0).
-
Phase Separation: "Oiling out" due to improper thermal gradients during crystallization.
Physicochemical Stability Data
| Parameter | Specification / Behavior | Critical Thresholds |
| Physical State | Low-melting solid or viscous oil | MP: ~35–45°C (Est. based on Methyl Ester MP 48-54°C) |
| Storage Temp | Refrigerated (Passive) | 2°C – 8°C (Optimal); < -20°C (Long-term) |
| Reaction Temp | Active Synthesis | < 80°C (Avoids retro-Michael/Cyclization risks) |
| Distillation | Purification | Pot Temp < 110°C (High Vacuum < 1 mbar required) |
| Hydrolysis Risk | High | Accelerated by T > 25°C + Moisture |
Degradation Pathways & Thermal Logic
Understanding why temperature matters is the first step to control. The diagram below illustrates the kinetic competition between stable storage and degradation.
Diagram 1: Thermal Degradation & Stability Pathways
Figure 1: The primary degradation route is hydrolysis to the parent acid. Cyclization to furanones is a secondary risk only at high distillation temperatures.
Critical Protocols: Temperature Control
Protocol A: Synthesis & Workup (Quench Phase)
Context: The synthesis typically involves Fischer esterification.[1] The most critical thermal point is the quench , where residual acid catalyst meets water. Heat generated here accelerates immediate hydrolysis of your newly formed ester.
-
Cooling: Cool the reaction mixture to 0–5°C using an ice/brine bath before quenching.
-
Quench: Slowly add saturated NaHCO₃ or water. Monitor internal temperature; do not exceed 15°C .
-
Why? The hydrolysis rate constant (
) follows the Arrhenius equation. A 10°C rise can double the rate of ester cleavage in the presence of the acidic catalyst before it is neutralized.
-
-
Phase Separation: Perform the extraction immediately. Do not let the biphasic mixture sit at room temperature.
Protocol B: Purification via Vacuum Distillation
Context: Because this compound is a low-melting solid/oil, recrystallization can be difficult. Distillation is viable but risky.
-
Vacuum Requirement: System pressure must be < 1.0 mbar .
-
Bath Temperature: Set oil bath to max 130°C .
-
Vapor Monitoring: Collect fractions. If the pot temperature rises above 110°C to maintain distillation, stop .
-
Risk:[2] Prolonged heating above 120°C promotes intramolecular cyclization (Paal-Knorr type interference) or transesterification if impurities are present.
-
Troubleshooting Guide (FAQ)
Category 1: Physical Appearance & Phase Change
Q: My product is "oiling out" instead of crystallizing. Is it degraded? A: Not necessarily. Isopropyl esters often have lower melting points than their methyl analogs due to the steric bulk of the isopropyl group disrupting crystal packing.
-
Diagnosis: Check purity via TLC or HPLC. If purity is >95%, the oil is the product.[3]
-
Solution:
-
Dissolve the oil in a minimum amount of warm hexanes/EtOAc (9:1).
-
Cool slowly to Room Temp, then to 4°C.
-
Seeding: Add a seed crystal of the methyl ester (if available) or scratch the glass.
-
Temperature Trick: Store the oil at -20°C overnight. The high viscosity at low temp often induces nucleation.
-
Q: The solid has turned from white to yellow/orange. A: This indicates oxidation or halogen migration.
-
Cause: Exposure to light and heat (>25°C) can cause homolytic cleavage of the C-Br bond (slow) or oxidation of the methylene groups alpha to the carbonyl.
-
Action: Recrystallize immediately. Store the purified material in amber vials under Argon at 4°C.
Category 2: Chemical Instability[5]
Q: HPLC shows a growing peak at RRT ~0.8 (Relative Retention Time). What is it? A: This is almost certainly 4-(4-bromophenyl)-4-oxobutanoic acid (The hydrolysis product).
-
Mechanism: Moisture ingress during storage.
-
Fix:
-
Dissolve product in Ethyl Acetate.
-
Wash with 5% NaHCO₃ (The acid will move to the aqueous layer).
-
Dry organic layer thoroughly with MgSO₄.
-
Concentrate and store with a desiccant pack.
-
Diagram 2: Troubleshooting Decision Tree
Figure 2: Step-by-step logic for identifying and resolving stability issues.
Storage Specifications
To ensure maximum shelf-life (12+ months), adhere to the following "Golden Rules":
-
Temperature: 2°C to 8°C is standard. For standards/reference material, -20°C is preferred to halt kinetic hydrolysis.
-
Atmosphere: Argon or Nitrogen headspace is mandatory.
-
Container: Amber glass (protects C-Br bond from photolysis) with a Teflon-lined cap (prevents moisture ingress).
-
Desiccation: Store the vial inside a secondary jar containing activated silica gel or Drierite.
References
-
PubChem Compound Summary. (2025). Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CID 94309557).[4] National Center for Biotechnology Information. [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to General Procedures for Fischer Esterification and Friedel-Crafts Acylation).
Sources
Resolving solubility issues of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate in aqueous media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the solubility challenges of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate in aqueous media. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address issues you may encounter during your experiments, providing not just protocols but the scientific reasoning behind them.
Section 1: Understanding the Compound & the Challenge
Q1: What are the key physicochemical properties of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate that cause its poor aqueous solubility?
A1: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is a molecule with inherent properties that limit its ability to dissolve in water. The primary reasons are its significant hydrophobicity and lack of easily ionizable groups.
-
Molecular Structure and Polarity: The compound possesses a large, non-polar bromophenyl group and an isopropyl ester group. These structural features dominate the molecule's character, making it highly hydrophobic (water-fearing).
-
LogP: The predicted octanol-water partition coefficient (XLogP3) is 2.9[1]. A LogP value greater than 1 indicates a preference for a lipid-like (non-polar) environment over an aqueous (polar) one. A value of 2.9 signifies that the compound is nearly 1000 times more soluble in octanol than in water.
-
Lack of Ionizable Groups: The molecule is neutral and lacks acidic or basic functional groups that can be protonated or deprotonated within a typical physiological pH range (pH 1-8). Molecules that can form ions (salts) often exhibit significantly enhanced aqueous solubility[2]. The ester and ketone groups are not readily ionizable.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C13H15BrO3 | - | [1][3] |
| Molecular Weight | 299.16 g/mol | Higher molecular weight can correlate with lower solubility. | [1][3] |
| Predicted XLogP3 | 2.9 | Strongly hydrophobic; prefers non-polar environments. | [1] |
| Ionizable Groups | None (in typical pH range) | pH adjustment is not an effective primary strategy.[2] | - |
Section 2: Initial Troubleshooting & Stock Solution Preparation
Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous cell culture medium or buffer. What is happening and how can I prevent it?
A2: This is a classic and common problem known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like 100% DMSO) is diluted into an aqueous medium where its solubility is exceedingly low. The rapid change in solvent environment causes the compound to exceed its solubility limit in the final aqueous solution, leading to precipitation.
The Underlying Cause: You have created a supersaturated solution. While the small percentage of DMSO acts as a co-solvent and helps, it is often insufficient to keep the compound dissolved at the desired final concentration.
Troubleshooting Workflow:
Immediate Mitigation Strategies:
-
Lower the Final Concentration: This is the simplest first step. Serially dilute your final concentration to determine the highest achievable concentration that remains in solution.
-
Optimize the Dilution Method: Instead of adding the stock directly to the bulk buffer, try adding the stock solution to a smaller volume of buffer while vortexing vigorously, and then bring it up to the final volume. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Maintain a Minimal Co-solvent Concentration: Ensure your final concentration of DMSO or other organic solvent is as low as possible (typically <0.5% for cell-based assays) but just high enough to aid solubility.
Section 3: Systematic Solubility Enhancement Strategies
If simple troubleshooting fails, a more systematic approach is required. The following methods are standard industry practices for formulating poorly soluble, neutral compounds.
Q3: Which co-solvents are most effective, and how do I use them?
A3: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.[4] By disrupting the hydrogen-bonding network of water, they lower the energy required to create a cavity for the solute molecule.[]
Commonly Used Co-solvents:
| Co-solvent | Properties & Considerations | Typical Starting % (v/v) in Final Solution |
| Ethanol | Less toxic than DMSO for many applications. Good solubilizing power. | 1-10% |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight polymer, generally considered safe. Can significantly increase solubility.[6] | 5-20% |
| Propylene Glycol (PG) | Similar to PEG 400, widely used in pharmaceutical formulations. | 5-20% |
| N-Methyl-2-pyrrolidone (NMP) | A powerful solvent, but use with caution due to potential toxicity. | Check cell/assay tolerance, start with <1% |
Step-by-Step Protocol for Co-Solvent Screening:
-
Preparation: Prepare several 2x concentrated solutions of your compound in your desired final buffer, each containing a different co-solvent at 2x the desired final concentration (e.g., for a final 10% PEG 400 solution, prepare a buffer with 20% PEG 400).
-
Solubilization: Add Isopropyl 4-(4-bromophenyl)-4-oxobutanoate powder to each 2x solution to a concentration slightly above your target.
-
Equilibration: Mix these solutions vigorously (e.g., vortex, then place on a rotator) at a controlled temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). The solution with the highest concentration is your lead formulation.
-
Dilution: The resulting clear supernatant is a 2x stock that can be diluted 1:1 with the plain buffer to reach the final desired 1x concentration for your experiment.
Q4: Can I use pH adjustment to improve solubility?
A4: For Isopropyl 4-(4-bromophenyl)-4-oxobutanoate, pH adjustment is unlikely to be effective. This strategy is primarily useful for compounds with ionizable functional groups (weak acids or bases)[2][]. The solubility of ionizable compounds can be dramatically increased by shifting the pH to a point where the molecule becomes charged (ionized), as the charged species is typically much more water-soluble than the neutral form[7].
This compound is a neutral molecule. The methylene protons alpha to the two carbonyl groups are weakly acidic, but their pKa is likely well above the physiologically and chemically stable pH range (estimated pKa > 12-13, similar to other β-keto esters)[8][9]. Forcing the pH to such a high level to deprotonate the molecule would likely cause hydrolysis of the isopropyl ester bond and is incompatible with most biological experiments.
Q5: How do I use cyclodextrins or surfactants to formulate this compound?
A5: Both cyclodextrins and surfactants are powerful tools that enhance "apparent" solubility by encapsulating the hydrophobic drug molecule in a way that presents a hydrophilic exterior to the water.
Using Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[10][11] They form "inclusion complexes" where the hydrophobic drug molecule (the "guest") is encapsulated within the cyclodextrin's cavity (the "host").[12][] This complex is highly water-soluble.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and a favorable safety profile.[11][12] It is often more effective than the parent β-cyclodextrin.[14]
Protocol for Using HP-β-CD:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer.
-
Add an excess of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate powder to this solution.
-
Mix vigorously (vortex, sonicate, or stir) for several hours (or overnight) to facilitate complex formation.
-
Remove undissolved compound by centrifugation or filtration (0.22 µm syringe filter).
-
The resulting clear solution contains the solubilized drug-cyclodextrin complex. Quantify the concentration via HPLC.
Using Surfactants:
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[15][16] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.[17][18]
-
Recommended Surfactants: Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.[15]
-
Polysorbate 80 (Tween® 80): A very common and effective solubilizing agent.
-
Poloxamer 188 (Kolliphor® P 188): Another widely used non-ionic surfactant.[14]
-
Protocol for Using Surfactants:
-
Prepare solutions of the surfactant in your buffer at concentrations above its CMC (e.g., 0.5%, 1%, and 2% w/v).
-
Add an excess of the compound to each surfactant solution.
-
Equilibrate and separate undissolved compound as described in the co-solvent protocol (Section 3, Q3).
-
Quantify the concentration in the clear supernatant to determine the most effective surfactant concentration.
Section 4: Advanced Considerations
Q6: Are there any stability concerns I should be aware of when formulating Isopropyl 4-(4-bromophenyl)-4-oxobutanoate?
A6: Yes. The compound is a β-keto ester, a class of molecules known for specific stability issues.
-
Ester Hydrolysis: Under strongly acidic (pH < 3) or strongly basic (pH > 9) conditions, the isopropyl ester is susceptible to hydrolysis, which would yield the corresponding carboxylic acid, 4-(4-bromophenyl)-4-oxobutanoic acid[19]. This would alter the compound's activity and properties. Therefore, it is critical to maintain the pH of your formulation within a neutral range (approx. pH 6-8).
-
Decarboxylation: While the ester group provides some protection compared to the free β-keto acid, harsh conditions (especially heat and extreme pH) could potentially lead to degradation pathways like decarboxylation.[20][21]
Recommendations:
-
Always prepare solutions fresh if possible.
-
If storage is necessary, store stock solutions at -20°C or -80°C.
-
Avoid prolonged exposure to high temperatures or extreme pH values.
-
Conduct stability studies for your final formulation if it will be used over an extended period.
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability, 8, 216. Available from: [Link]
-
Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. Available from: [Link]
-
Patel, M., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. International Journal of Pharmaceutics, 337(1-2), 349-353. Available from: [Link]
-
Kumar, S., et al. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Rao, M., et al. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmacy and Chemical and Biological Sciences, 4(3), 653-661. Available from: [Link]
-
Ghorab, M. K., et al. (2004). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 9(3), 305-313. Available from: [Link]
-
PubChem. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate. National Center for Biotechnology Information. Available from: [Link]
-
Singh, R., et al. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 8(2), 73-78. Available from: [Link]
-
Kar, S., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Available from: [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121. Available from: [Link]
-
Patel, J., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available from: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]
-
Wang, S., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(3), 635. Available from: [Link]
-
O'Brien, C. J., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26231-26245. Available from: [Link]
-
Abbott, S. Surfactant Solubilizers. Practical Solubility Science. Available from: [Link]
-
ResearchGate. (2015). 9 Solubilization in Surfactant Systems. Available from: [Link]
-
ResearchGate. (2020). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Available from: [Link]
-
Chemical Synthesis Database. 4-(4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]
-
Sravani, B., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Indo American Journal of Pharmaceutical Sciences, 3(6), 619-626. Available from: [Link]
-
Richard, J. P., et al. (1998). The acidity and tautomerism of β-diketones in aqueous solution. Canadian Journal of Chemistry, 76(5), 629-641. Available from: [Link]
-
CompoundingToday.com. pH Adjusting Database. Available from: [Link]
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Richard, J. P., & Amyes, T. L. (1996). Acidity and tautomerism of. beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 118(49), 12699-12708. Available from: [Link]
Sources
- 1. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajptonline.com [ajptonline.com]
- 3. isopropyl 4-(4-bromophenyl)-4-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzet.com [alzet.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. jocpr.com [jocpr.com]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Reducing impurity profile in industrial grade Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Topic: Reducing Impurity Profile in Industrial Grade Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Executive Summary & Molecule Context
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 1284448-67-4) is a critical intermediate, primarily utilized in the synthesis of Fexofenadine HCl and related antihistamines.[1] In industrial applications, the purity of this ester directly correlates to the yield and color quality of the final API.[1]
The synthesis generally proceeds via a Friedel-Crafts acylation of bromobenzene with succinic anhydride (yielding the acid intermediate), followed by Fischer esterification with isopropanol.[1]
Common Purity Pain Points:
-
Regioisomeric Contamination: Presence of the ortho-isomer (2-bromo analogue).[1]
-
Hydrolysis Products: Reversion to the free acid (4-(4-bromophenyl)-4-oxobutanoic acid).[1]
-
Lewis Acid Residues: Aluminum salts causing pink/red discoloration.
Impurity Profile & Root Cause Analysis
The following table summarizes the specific impurities users encounter and their origin.
| Impurity Type | Chemical Identity | Origin / Root Cause | RRT (Approx)* |
| Impurity A | Isopropyl 4-(2-bromophenyl)-4-oxobutanoate (Ortho-isomer) | Thermal Runaway: High temperature during Friedel-Crafts addition.[1] | 0.92 |
| Impurity B | 4-(4-bromophenyl)-4-oxobutanoic acid (Free Acid) | Incomplete Esterification or Moisture Ingress during storage.[1] | 0.45 |
| Impurity C | 4,4-Bis(4-bromophenyl)but-3-enoic acid derivatives | Over-reaction: Dimerization/Aldol condensation due to prolonged heating.[1] | 1.2 - 1.4 |
| Impurity D | Residual Bromobenzene | Stoichiometry: Excess starting material not removed during workup.[1] | 0.20 |
| Inorganic | Aluminum / Iron Salts | Poor Quenching: Inefficient acid wash after Friedel-Crafts.[1] | N/A (Color) |
*Relative Retention Time (RRT) varies by HPLC method; these are typical for C18/Acetonitrile gradients.[1]
Visualizing the Impurity Pathways
The following diagram illustrates where impurities are introduced during the synthesis workflow.
Figure 1: Impurity Genesis Pathway. Red nodes indicate critical control points for impurity formation.
Troubleshooting Guides (Q&A Format)
Issue 1: High Levels of Ortho-Isomer (Impurity A)
User Question: "Our HPLC shows 3-5% of the ortho-isomer. We are running the Friedel-Crafts reaction at room temperature. Is this normal?"
Technical Response: No, 3-5% is excessive. The ortho-isomer is kinetically accessible but thermodynamically less stable than the para-isomer due to steric hindrance from the succinic anhydride chain.[1]
Corrective Protocol:
-
Temperature Control: The addition of Succinic Anhydride to the Bromobenzene/AlCl3 complex is highly exothermic. You must maintain the internal temperature between 0°C and 5°C during addition.
-
Aging: After addition, allow the reaction to warm to Room Temperature (20-25°C) slowly over 2 hours. This "aging" period allows for thermodynamic equilibration, favoring the para position.
-
Solvent Choice: If using Nitrobenzene or DCM, ensure they are dry. Moisture consumes AlCl3, altering the effective catalyst ratio and affecting regioselectivity [1].
Issue 2: The "Pink" Product (Aluminum Contamination)
User Question: "The final ester crystals have a persistent pinkish/red hue. Recrystallization isn't removing it."
Technical Response: This discoloration is likely due to trapped Aluminum-Organic complexes (Lewis acid residues) or trace iron from the catalyst.[1] These complexes are soluble in organic solvents (like IPA), making them hard to remove via simple crystallization.
Corrective Protocol (The Chelating Wash): Before the final crystallization, perform an enhanced workup on the crude ester solution (e.g., in Toluene or Ethyl Acetate):
-
Wash 1: 1N HCl (Standard acid wash).
-
Wash 2 (The Fix): 5% w/v Oxalic Acid or EDTA solution. These chelating agents bind Al³⁺/Fe³⁺ more strongly than the product does.
-
Wash 3: Water (to remove the chelating agent).
-
Dry: Anhydrous Na₂SO₄ before solvent swap to Isopropanol.
Issue 3: Rising Acid Content (Impurity B) During Drying
User Question: "We filtered the product and dried it at 60°C. The purity dropped from 99.5% to 98.2%, and the acid peak grew. Why?"
Technical Response: Isopropyl esters are sterically hindered but susceptible to hydrolysis, especially if the "wet cake" contains residual acidic water from the workup. Drying a wet, acidic cake at high heat accelerates hydrolysis.
Corrective Protocol:
-
pH Check: Ensure the final wash of the crystals (before drying) is neutral (pH 6-7).
-
Vacuum Drying: Lower the temperature to 40-45°C and use high vacuum (<50 mbar).
-
Azeotropic Drying: If the problem persists, dissolve the wet cake in Toluene, reflux with a Dean-Stark trap to remove water azeotropically, then solvent-swap back to IPA for crystallization.
Advanced Purification Protocol: The "Double-Solvent" System
For industrial grades requiring >99.8% purity, simple IPA recrystallization often fails to remove the ortho-isomer efficiently.[1] Use this polarity-gradient method.
Reagents:
-
Crude Ester (1.0 eq)[1]
-
Solvent A: Isopropanol (IPA) - Solubilizer[1]
-
Solvent B: n-Heptane - Anti-solvent[1]
Step-by-Step:
-
Dissolution: Charge Crude Ester and IPA (3.0 vol) into the reactor. Heat to 65-70°C until fully dissolved.
-
Polishing: Filter hot through a 1-micron cartridge to remove insolubles (salts).[1]
-
Nucleation: Cool slowly to 50°C . Seed with pure crystal (0.1% wt). Hold for 30 mins.
-
Anti-Solvent Addition: Add n-Heptane (2.0 vol) slowly over 1 hour while maintaining 50°C.
-
Why? The ortho-isomer is more soluble in the lipophilic Heptane/IPA mix than the para-isomer.[1]
-
-
Cooling: Cool to 0-5°C over 4 hours (Linear ramp).
-
Filtration: Filter and wash with chilled Heptane/IPA (1:1).
Visualizing the Purification Logic
Figure 2: Decision Tree for Purification based on Analytical Data.
References
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Fundamental mechanisms of Lewis Acid stoichiometry and isomerization).
-
D'Ambra, T. E., et al. (1998). "Process for the preparation of piperidine derivatives."[2] U.S. Patent 5,750,703. (Describes the synthesis of Fexofenadine intermediates including the Friedel-Crafts acylation of bromobenzene).[1]
-
PubChem Compound Summary. (2023). "Isopropyl 4-(4-bromophenyl)-4-oxobutanoate." National Center for Biotechnology Information. [1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying esters and preventing hydrolysis).
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling brominated aromatics or aluminum chloride.
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate, a compound of interest in synthetic chemistry. We will dissect its spectral features, compare it with structurally similar alternatives, and provide the experimental and theoretical basis for each spectral assignment, ensuring a rigorous and practical understanding for the discerning scientist.
The Molecular Blueprint: Predicting the 1H NMR Spectrum
The structure of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate dictates a specific set of proton environments, each giving rise to a distinct signal in the 1H NMR spectrum. Before delving into experimental data, a logical first step is to predict the spectrum based on fundamental principles of chemical shifts, spin-spin coupling, and integration.
The molecule, with the chemical formula C13H15BrO3[1][2], presents five unique proton environments:
-
Isopropyl Methyl Protons (a): Two equivalent methyl groups on the isopropyl moiety.
-
Isopropyl Methine Proton (b): The single proton on the tertiary carbon of the isopropyl group.
-
Methylene Protons adjacent to the Ester (c): The CH2 group alpha to the ester carbonyl.
-
Methylene Protons adjacent to the Ketone (d): The CH2 group alpha to the ketone carbonyl.
-
Aromatic Protons (e, f): Protons on the 1,4-disubstituted benzene ring.
Diagram of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate with Proton Assignments
Caption: Molecular structure of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate with protons labeled a-f.
Based on established chemical shift ranges and the electronic effects of neighboring functional groups, we can anticipate the following spectral features:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| a (Isopropyl -CH3) | ~1.2 | Doublet | 6H | Shielded aliphatic protons, split by the methine proton (b). |
| b (Isopropyl -CH) | ~5.0 | Septet | 1H | Deshielded by the adjacent ester oxygen, split by the six methyl protons (a). |
| c (-CH2-COOR) | ~2.6 | Triplet | 2H | Deshielded by the ester carbonyl, split by the adjacent methylene protons (d). |
| d (-CH2-COR) | ~3.2 | Triplet | 2H | More deshielded than (c) due to the stronger electron-withdrawing effect of the ketone, split by the adjacent methylene protons (c). |
| e, f (Aromatic) | ~7.6 and ~7.8 | Two Doublets | 2H each | Protons on a 1,4-disubstituted aromatic ring typically appear as two distinct doublets due to symmetry.[3] The bromine atom influences the precise chemical shifts. |
Comparative Spectral Analysis: Isopropyl vs. Methyl and Carboxylic Acid Analogs
To provide a robust understanding, we will compare the predicted spectrum of our target compound with the known spectral features of two closely related molecules: Methyl 4-(4-bromophenyl)-4-oxobutanoate and 4-(4-bromophenyl)-4-oxobutanoic acid. This comparison highlights how subtle structural changes manifest in the 1H NMR spectrum.
| Compound | Alkyl Ester Group Signals | Methylene Signals | Aromatic Signals |
| Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | ~1.2 ppm (doublet, 6H), ~5.0 ppm (septet, 1H) | ~2.6 ppm (triplet, 2H), ~3.2 ppm (triplet, 2H) | ~7.6 ppm (doublet, 2H), ~7.8 ppm (doublet, 2H) |
| Methyl 4-(4-bromophenyl)-4-oxobutanoate | ~3.7 ppm (singlet, 3H) | ~2.6 ppm (triplet, 2H), ~3.2 ppm (triplet, 2H) | ~7.6 ppm (doublet, 2H), ~7.8 ppm (doublet, 2H) |
| 4-(4-bromophenyl)-4-oxobutanoic acid [4][5] | N/A (Carboxylic acid proton ~10-12 ppm, broad singlet) | ~2.7 ppm (triplet, 2H), ~3.2 ppm (triplet, 2H) | ~7.6 ppm (doublet, 2H), ~7.8 ppm (doublet, 2H) |
The most significant difference lies in the ester functionality. The isopropyl group gives a characteristic doublet and septet, providing a clear structural signature.[3] In contrast, the methyl ester shows a sharp singlet at a higher chemical shift due to the direct attachment to the oxygen atom.[6] The carboxylic acid analog lacks these ester signals, instead presenting a very broad, downfield signal for the acidic proton, which is often exchangeable with deuterium.[7]
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
To validate our predictions, a high-resolution 1H NMR spectrum would be acquired. The following is a standard protocol for such an experiment.
Workflow for 1H NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is a rich source of structural information. Through a systematic analysis of chemical shifts, coupling patterns, and integration, each proton environment can be confidently assigned. The characteristic signals of the isopropyl group provide a clear distinction from other alkyl ester analogs, while the methylene and aromatic protons offer further confirmation of the molecular backbone. This guide provides a comprehensive framework for researchers to interpret the 1H NMR spectrum of this and similar compounds, ensuring accurate and reliable structural elucidation in their scientific endeavors.
References
-
Brooks/Cole Publishing Company. Common 1H NMR Splitting Patterns. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
OpenOChem Learn. HNMR Practice 4. [Link]
-
Chemical Synthesis Database. 4-(4-bromophenyl)-4-oxobutanoic acid. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. [Link]
-
Oakwood Chemical. 4-(4-Bromophenyl)-4-oxobutanoic acid. [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]
-
University of Massachusetts Boston. 1H NMR chemical shift ppm table. [Link]
-
Wiley. (3S)-3-(4-bromophenyl)butanoic acid (2). [Link]
-
IQ-USP. Chemical Shifts 1H-NMR. [Link]
-
YouTube. NMR Spectroscopy Part 14 - HNMR Practice problem - isopropyl butanoate. [Link]
-
PubChem. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
ResearchGate. ¹H NMR signals of the isopropyl groups in complex[6] at 298 K and 238 K. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
University of Wisconsin-Madison. NMR: Novice Level, Spectrum 12. [Link]
-
Wiley. 1H NMR of crude Isopropyl phenyl(4,4,4‐trifluoro‐3,3‐dihydroxybutanoyl)carbamate (3). [Link]
Sources
- 1. isopropyl 4-(4-bromophenyl)-4-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. askthenerd.com [askthenerd.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-(4-Bromophenyl)-4-oxobutanoic acid [oakwoodchemical.com]
- 6. HNMR Practice 4 | OpenOChem Learn [learn.openochem.org]
- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
Interpreting 13C NMR peaks of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
An In-Depth Guide to the 13C NMR Spectrum of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate: A Comparative Analysis for Structural Verification
In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a detailed interpretation of the 13C NMR spectrum of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate, a compound representative of the complexities encountered in pharmaceutical intermediates. We will dissect the spectrum, provide a comparative analysis against structural isomers, and furnish a robust experimental protocol, empowering researchers to confidently elucidate and verify their synthesized compounds.
Deciphering the Carbon Skeleton: An Overview
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate possesses a unique arrangement of functional groups, including an ester, a ketone, an aromatic ring, and a halogen substituent. Each of these features imparts a distinct electronic environment to its constituent carbon atoms, resulting in a characteristic 13C NMR spectrum. Understanding the number of unique carbon environments is the first step in spectral interpretation. Due to molecular symmetry, the 13 carbon atoms in the structure give rise to 11 distinct signals.
Figure 1. Structure of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate with non-equivalent carbons labeled.
Predicted 13C NMR Spectrum: A Peak-by-Peak Analysis
The predicted chemical shifts provide a roadmap for interpreting the experimental spectrum. Below is a table summarizing the expected signals, followed by a detailed analysis of each region.
| Carbon Atom(s) | Label | Chemical Environment | Predicted Chemical Shift (ppm) |
| 2 x CH3 | C1, C1' | Isopropyl Methyl | ~22 |
| 1 x CH2 | C5 | Aliphatic (next to C=O) | ~34 |
| 1 x CH2 | C4 | Aliphatic (next to ester) | ~29 |
| 1 x CH | C2 | Isopropyl Methine (O-CH) | ~68 |
| 1 x C (Aromatic) | C10 | Aromatic C-Br (ipso) | ~128 |
| 2 x C (Aromatic) | C9, C9' | Aromatic C-H (meta to Br) | ~130 |
| 2 x C (Aromatic) | C8, C8' | Aromatic C-H (ortho to Br) | ~132 |
| 1 x C (Aromatic) | C7 | Aromatic C-C=O (ipso) | ~135 |
| 1 x C=O | C3 | Ester Carbonyl | ~172 |
| 1 x C=O | C6 | Ketone Carbonyl | ~197 |
The Carbonyl Region (170-200 ppm)
This downfield region is characterized by the presence of two distinct carbonyl signals.
-
Ketone Carbonyl (C6, ~197 ppm): The ketone carbonyl carbon is significantly deshielded and typically appears at a higher chemical shift (further downfield) compared to an ester carbonyl.[1][2] This is because it lacks a heteroatom capable of donating electron density through resonance, which would otherwise shield the carbonyl carbon.[2][3]
-
Ester Carbonyl (C3, ~172 ppm): The ester carbonyl carbon is shielded relative to the ketone due to the resonance contribution from the lone pair of electrons on the adjacent oxygen atom. This electron donation reduces the partial positive charge on the carbonyl carbon, causing it to resonate at a lower frequency (upfield).[1][3][4] The typical range for ester carbonyls is 170-185 ppm.[1]
The Aromatic Region (125-140 ppm)
The 4-substituted benzene ring gives rise to four signals due to symmetry. The chemical shifts are influenced by the electronic effects of both the bromo and the acyl substituents.
-
C7 (ipso-acetyl, ~135 ppm): This quaternary carbon, attached to the ketone, is deshielded by the electron-withdrawing nature of the carbonyl group.
-
C8, C8' (ortho to C=O, ~132 ppm): These carbons are deshielded due to the inductive and resonance effects of the adjacent ketone.
-
C9, C9' (meta to C=O, ~130 ppm): These carbons experience less of an electronic effect from the ketone group.
-
C10 (ipso-bromo, ~128 ppm): The carbon directly attached to the bromine atom (C-Br) is subject to the "heavy atom effect".[5][6] Contrary to what would be predicted based on electronegativity alone, the large electron cloud of the bromine atom provides significant diamagnetic shielding, causing this ipso-carbon to shift upfield relative to the other substituted aromatic carbons.[5][6]
The Aliphatic Region (0-70 ppm)
This upfield region contains the signals from the sp3 hybridized carbons of the isopropyl and butanoate moieties.
-
C2 (Isopropyl CH, ~68 ppm): This methine carbon is directly bonded to an electronegative oxygen atom, which strongly deshields it, shifting it significantly downfield. Its chemical shift is characteristic of a carbon in an alcohol or ether environment.[1]
-
C5 (CH2 adjacent to ketone, ~34 ppm): This methylene group is alpha to the ketone carbonyl and is deshielded by its electron-withdrawing inductive effect.
-
C4 (CH2 adjacent to ester, ~29 ppm): This methylene group is alpha to the ester carbonyl.
-
C1, C1' (Isopropyl CH3, ~22 ppm): These two methyl groups are chemically equivalent and therefore produce a single, more intense signal. Their chemical shift is in the typical range for sp3 hybridized carbons.[1]
Comparative Analysis: Distinguishing Isopropyl 4-(4-bromophenyl)-4-oxobutanoate from its Isomers
To underscore the diagnostic power of 13C NMR, let's compare the predicted spectrum of our target molecule with two potential structural isomers. The subtle shifts in the aromatic region are often key identifiers.
Isomer 1: Isopropyl 4-(3-bromophenyl)-4-oxobutanoate (meta-isomer) Isomer 2: n-Propyl 4-(4-bromophenyl)-4-oxobutanoate (ester isomer)
| Carbon Environment | Target Molecule (ppm) | Isomer 1 (meta) (ppm) | Isomer 2 (n-propyl) (ppm) | Key Differentiator |
| Ketone C=O | ~197 | ~197 | ~197 | No significant change |
| Ester C=O | ~172 | ~172 | ~172 | No significant change |
| Aromatic C-C=O | ~135 | ~138 | ~135 | Shift of C-C=O and loss of symmetry in Isomer 1 |
| Aromatic C-H | ~132 (2C) | ~136, ~131, ~130, ~127 (4 signals) | ~132 (2C) | Isomer 1 shows 6 distinct aromatic signals due to loss of symmetry |
| Aromatic C-H | ~130 (2C) | ~130 (2C) | ||
| Aromatic C-Br | ~128 | ~123 | ~128 | |
| O-CH/O-CH2 | ~68 (CH) | ~68 (CH) | ~66 (CH2) | Change from methine (CH) to methylene (CH2) signal |
| Aliphatic CH2 | ~34 | ~34 | ~34, ~22 | Isomer 2 has an additional aliphatic signal |
| Aliphatic CH2 | ~29 | ~29 | ~29 | |
| Aliphatic CH3 | ~22 (2C) | ~22 (2C) | ~10 | Isomer 2 has a more upfield methyl signal |
This comparison clearly demonstrates how 13C NMR can differentiate between positional isomers and isomers of functional groups. The symmetry of the para-substituted ring in the target molecule results in only four aromatic signals, whereas the meta-isomer would exhibit six distinct signals. The n-propyl ester isomer would be readily identified by the presence of a methylene signal around 66 ppm instead of a methine at 68 ppm, and an additional upfield aliphatic signal.
Experimental Protocol for 13C NMR Spectroscopy
Achieving a high-quality 13C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus make it significantly less sensitive than 1H NMR.[2][7]
Sample Preparation
-
Sample Quantity: Dissolve 15-25 mg of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate in approximately 0.6 mL of a deuterated solvent. A higher concentration is generally better for 13C NMR to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Solvent Selection: Chloroform-d (CDCl3) is a common choice. The residual solvent peak for CDCl3 appears as a triplet at approximately 77 ppm and can serve as a convenient internal reference.[4][9]
-
Filtration: Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.[8]
Instrument Parameters (for a 500 MHz Spectrometer)
-
Experiment: A standard proton-decoupled 1D 13C experiment (e.g., 'zgpg30' on Bruker systems) is typically used. Broadband proton decoupling removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[2]
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons, like the carbonyls, have longer relaxation times, and a sufficient delay is necessary for quantitative analysis, though less critical for simple peak identification.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. More scans will be required for dilute samples to improve the signal-to-noise ratio.[8]
-
Spectral Width (SW): 0 to 220 ppm, which covers the typical chemical shift range for most organic molecules.[2][4]
-
Temperature: 298 K (25 °C).
Figure 2. Standard workflow for acquiring a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate serves as an excellent case study in structural elucidation. By systematically analyzing the chemical shifts in the carbonyl, aromatic, and aliphatic regions, one can assign each peak to its corresponding carbon atom with a high degree of confidence. Furthermore, the comparative analysis with potential isomers highlights the technique's sensitivity to subtle structural changes, making it an indispensable tool for researchers in synthetic chemistry and drug development. Adherence to the provided experimental protocol will ensure the acquisition of high-quality data, forming a solid foundation for accurate spectral interpretation and structural verification.
References
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Australian Journal of Chemistry. (1977, February 1). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]
-
Dvinskikh, S. V., et al. (2018). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Physical Chemistry Chemical Physics. [Link]
-
ChemAxon. NMR Predictor - Documentation. [Link]
-
ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Unknown. A BIT ABOUT 13C NMR…. PDF. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
-
The Journal of Organic Chemistry. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]
-
Unknown. 13C NMR.pdf. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
-
Chegg.com. (2021, March 21). Solved 11. Example the 13C-NMR spectrum of bromobenzene. [Link]
-
Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. [Link]
-
de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. [Link]
-
ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. [Link]
-
MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
Unknown. 13C Chemical Shift Table. PDF. [Link]
-
Priyanka Gupta. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]
-
Springer Nature Experiments. (2018). Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]
-
Unknown. Basic- NMR- Experiments. PDF. [Link]
-
Unknown. Tables For Organic Structure Analysis. PDF. [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
PubChem. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate. [Link]
-
Unknown. NMR spectra 1-13C. PDF. [Link]
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- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
FTIR absorption bands for carbonyl and ester groups in Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Executive Summary
Target Molecule: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate CAS Registry Number: 1284448-67-4 (and related analogs) Primary Application: Pharmaceutical Intermediate (e.g., in the synthesis of Fenbufen analogs or antihistamine precursors like Bepotastine).
This guide provides a definitive spectroscopic analysis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate. Unlike generic spectral data, this document focuses on the resolution of dual carbonyl systems —distinguishing the conjugated aryl ketone from the aliphatic ester—and validating the isopropyl moiety against methyl/ethyl analogs.
Critical Quality Attribute (CQA): The successful synthesis is spectroscopically defined by the "Carbonyl Split" —the separation of the ketone band (~1685 cm⁻¹) and the ester band (~1735 cm⁻¹)—and the disappearance of the precursor acid’s broad hydroxyl stretch.
Structural Analysis & Theoretical Basis
To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its constituent electronic environments. The molecule contains two distinct carbonyl (
The Dual Carbonyl Signature
-
Aryl Ketone (
):-
Environment: The carbonyl carbon is directly bonded to the 4-bromophenyl ring.
-
Effect: Resonance conjugation. The
-electrons of the benzene ring delocalize into the carbonyl -system. This reduces the bond order of the bond (more single-bond character), lowering the force constant. -
Predicted Shift: Red-shift (Lower Wavenumber)
1680–1690 cm⁻¹ .
-
-
Isopropyl Ester (
):-
Environment: The carbonyl is bonded to an aliphatic chain (butanoate) and an electronegative oxygen.
-
Effect: Inductive Withdrawal.[1] The ester oxygen pulls electron density via the sigma bond, shortening the
bond and increasing the force constant. There is no conjugation to lower it. -
Predicted Shift: Blue-shift (Higher Wavenumber)
1730–1745 cm⁻¹ .
-
The Isopropyl Diagnostic
-
Gem-Dimethyl Effect: The isopropyl group (
) exhibits a characteristic splitting of the symmetric methyl bending vibration. -
Signature: A distinct doublet at approximately 1385 cm⁻¹ and 1375 cm⁻¹ .[2] This differentiates the product from methyl or ethyl ester analogs.
Comparative Spectral Analysis
This section compares the Target Product against its immediate precursor (Acid) and a structural analog (Methyl Ester) to provide self-validating data points.
Table 1: Diagnostic Absorption Bands (Comparison)
| Functional Group | Vibration Mode | Target Product (Isopropyl Ester) | Precursor (Acid) | Analog (Methyl Ester) |
| Ester C=O | Stretch | 1735 ± 5 cm⁻¹ (Sharp) | N/A | 1740 ± 5 cm⁻¹ |
| Acid C=O | Stretch | N/A | 1710 ± 10 cm⁻¹ (Broad/Dimer) | N/A |
| Aryl Ketone C=O | Stretch | 1685 ± 5 cm⁻¹ | 1680 ± 5 cm⁻¹ | 1685 ± 5 cm⁻¹ |
| Hydroxyl (O-H) | Stretch | Absent (Baseline flat) | 3300–2500 cm⁻¹ (Very Broad) | Absent |
| Isopropyl (C-H) | Bend (Sym) | 1385/1375 cm⁻¹ (Doublet) | N/A | 1380 cm⁻¹ (Singlet) |
| Aryl C-H | Out-of-Plane | 825 ± 5 cm⁻¹ (Para-sub) | 825 ± 5 cm⁻¹ | 825 ± 5 cm⁻¹ |
| C-O-C | Stretch (Asym) | 1160–1200 cm⁻¹ | N/A | 1170–1210 cm⁻¹ |
Technical Insight: If you observe a broad hump centered at 3000 cm⁻¹, your esterification is incomplete. The presence of two distinct carbonyl peaks separated by ~50 cm⁻¹ confirms the integrity of the oxobutanoate backbone.
Experimental Protocol (Self-Validating)
Objective: Synthesize and characterize Isopropyl 4-(4-bromophenyl)-4-oxobutanoate, ensuring no residual starting material remains.
Synthesis Workflow (Friedel-Crafts to Esterification)
-
Acylation: React Bromobenzene with Succinic Anhydride (
catalyst) to yield 4-(4-bromophenyl)-4-oxobutanoic acid. -
Esterification: Reflux the acid in Isopropanol with catalytic
(Fischer Esterification). -
Work-up: Neutralize with
, wash with brine, dry over , and concentrate.
FTIR Acquisition Method
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Shimadzu IRAffinity).
-
Sampling Mode: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal is preferred for this oily/low-melting solid ester.
-
Why ATR? Eliminates moisture interference common in KBr pellets, which can mimic acid OH bands.
-
-
Parameters:
Validation Steps (Pass/Fail Criteria)
-
PASS: Distinct doublet at ~1380 cm⁻¹; Two sharp carbonyls (1735/1685); Flat baseline >3000 cm⁻¹.
-
FAIL: Broad absorption >3000 cm⁻¹ (Residual Acid); Single carbonyl peak (Decomposition or Decarboxylation).
Visualization of Spectral Logic
The following diagrams illustrate the logic flow for characterization and the synthesis pathway.
Diagram 1: Synthesis & Spectral Checkpoints
Caption: Synthesis pathway highlighting the critical spectral shifts from the Acid intermediate to the Isopropyl Ester product.
Diagram 2: Signal Assignment Logic Tree
Caption: Hierarchical breakdown of the FTIR spectrum, linking specific wavenumbers to electronic effects and structural motifs.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for general IR absorption ranges of esters and aryl ketones).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). 4-Bromobutanoic acid, phenyl ester IR Spectrum. NIST Chemistry WebBook.[3] [Link] (Used as a reference for non-conjugated ester/bromo-aryl baseline shifts).
Sources
A Comparative Guide to the Reactivity of Isopropyl vs. Ethyl 4-(4-bromophenyl)-4-oxobutanoate
Introduction
In the landscape of organic synthesis, β-ketoesters are invaluable intermediates, serving as versatile building blocks for more complex molecular architectures, particularly in pharmaceutical and agrochemical research.[1][2] Their utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. This guide provides an in-depth comparison of the reactivity of two closely related γ-ketoesters: isopropyl 4-(4-bromophenyl)-4-oxobutanoate and ethyl 4-(4-bromophenyl)-4-oxobutanoate.
While differing only by the alkyl group of the ester, this subtle structural change imparts significant differences in their chemical behavior. Understanding these nuances is critical for researchers in selecting the appropriate substrate and optimizing reaction conditions to achieve desired synthetic outcomes. We will explore the theoretical underpinnings of their reactivity, supported by established principles of organic chemistry, and provide standardized protocols for key comparative reactions.
Theoretical Framework: Unpacking the Influence of the Alkyl Group
The reactivity of the ester functional group is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by both electronic and steric effects exerted by the attached alkyl group (the R' in R-COOR').
Steric Effects: The Impact of Molecular Bulk
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reacting species. The isopropyl group, with its branched, Y-shaped structure, occupies a significantly larger volume of space around the ester carbonyl than the linear, more compact ethyl group.[3][4] This increased bulk physically obstructs the trajectory of an incoming nucleophile, slowing down the rate of nucleophilic acyl substitution reactions.
Caption: General synthesis workflow for the target esters.
Protocol 1: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid
This protocol is based on established Friedel-Crafts acylation procedures. [5]
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Add bromobenzene (1.1 eq) dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization to yield 4-(4-bromophenyl)-4-oxobutanoic acid. [6]
Protocol 2: Fischer Esterification to Synthesize Target Esters
This is a standard Fischer esterification procedure. [5][7]
-
In a round-bottom flask, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in the appropriate alcohol (ethanol or isopropanol, ~5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester, which can be further purified by chromatography or distillation.
Comparative Reactivity in Key Reactions
We will now examine the predicted reactivity of the ethyl and isopropyl esters in fundamental reactions, providing generalized experimental protocols for their execution.
Base-Catalyzed Hydrolysis (Saponification)
This reaction involves the cleavage of the ester bond by a hydroxide ion, a strong nucleophile. It is a classic example of nucleophilic acyl substitution. [8]
Caption: General mechanism for base-catalyzed hydrolysis.
-
Reactivity Prediction: The rate-determining step is the initial attack of the hydroxide ion. The greater steric hindrance of the isopropyl group will significantly slow this step compared to the ethyl group. Therefore, the ethyl ester will hydrolyze at a faster rate. [9]
Protocol 3: Comparative Base-Catalyzed Hydrolysis
-
Prepare two identical reaction vessels. To each, add the respective ester (e.g., 1 mmol) dissolved in a suitable solvent like THF or ethanol (10 mL).
-
At time t=0, add an aqueous solution of NaOH (e.g., 1.5 eq, 1M solution) to each flask simultaneously while stirring vigorously at a constant temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 10 minutes).
-
Quench the aliquots with a standard acid solution and analyze for the disappearance of the starting ester using an appropriate technique (e.g., GC-MS or HPLC).
-
Plot concentration vs. time for both reactions to determine the relative rates.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, often catalyzed by an acid or a base. [10]This transformation is crucial for modifying ester functionalities within a molecule. [1][11]
-
Reactivity Prediction: As with hydrolysis, transesterification proceeds via a nucleophilic acyl substitution mechanism. The attacking nucleophile (an alcohol) will encounter more steric resistance from the isopropyl group than the ethyl group. Consequently, ethyl 4-(4-bromophenyl)-4-oxobutanoate is expected to undergo transesterification more readily than its isopropyl counterpart.
Protocol 4: Comparative Acid-Catalyzed Transesterification
-
In two separate flasks, dissolve each ester (1.0 eq) in a large excess of the new alcohol (e.g., methanol, >20 eq), which also serves as the solvent.
-
Add a catalytic amount of a strong acid (e.g., iodine or sulfuric acid) to each flask. [12]3. Heat both mixtures to reflux under identical conditions.
-
Monitor the formation of the new methyl ester and the disappearance of the starting material over time using GC or ¹H NMR spectroscopy.
-
The reaction with the ethyl ester is expected to reach completion or equilibrium faster than the reaction with the isopropyl ester.
| Reaction | Predicted Faster Reactant | Primary Rationale |
| Base-Catalyzed Hydrolysis | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | Lower steric hindrance allows for faster nucleophilic attack by OH⁻. |
| Acid-Catalyzed Hydrolysis | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | Lower steric hindrance facilitates the approach of the water nucleophile. |
| Transesterification | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | Lower steric hindrance allows for a more rapid attack by the incoming alcohol. |
Table 2: Summary of Predicted Relative Reactivity.
Conclusion
The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of isopropyl and ethyl 4-(4-bromophenyl)-4-oxobutanoate. The branched structure of the isopropyl group results in greater steric hindrance and a slightly enhanced electron-donating inductive effect compared to the linear ethyl group. Both factors combine to reduce the reactivity of the isopropyl ester in nucleophilic acyl substitution reactions.
For researchers and drug development professionals, this means that reactions such as hydrolysis and transesterification will proceed more rapidly with the ethyl ester. This knowledge is crucial for designing efficient synthetic pathways, controlling reaction times, and minimizing the formation of byproducts. When a more stable, less reactive ester is desired to protect a carboxylic acid functionality through a series of synthetic steps, the isopropyl ester may present a strategic advantage. Conversely, when facile cleavage or transformation of the ester is required, the ethyl analogue is the superior choice.
References
- Recent advances in the transesterific
- A Facile and Selective Procedure for Transesterification of β-Keto Esters Promoted by Yttria-Zirconia Based Lewis Acid C
- Recent advances in the transesterific
- A Simple and Efficient Method for Transesterification of β-Ketoesters C
- Recent advances in the transesterific
- Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry.
- isopropyl 4-(4-bromophenyl)
- Comparing Isopropyl vs Ethyl Groups in Solvents.
- Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
- Theoretical Synthesis Pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate: An In-depth Technical Guide. Benchchem.
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Difference Between Ethyl and Isopropyl: Wh
- Alkylation, Hydrolysis and Decarboxyl
- Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.
- 4-(4-bromophenyl)-4-oxobutanoic acid.
Sources
- 1. DSpace [cora.ucc.ie]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comparing Isopropyl vs Ethyl Groups in Solvents [eureka.patsnap.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. isopropyl 4-(4-bromophenyl)-4-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 8. aklectures.com [aklectures.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. A Simple and Efficient Method for Transesterification of β-Ketoesters Catalysed by Iodine [organic-chemistry.org]
Reference Standard Validation: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (DA-46393)
[1]
Executive Summary
This technical guide evaluates the validation of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (also known as DA-46393) as a certified reference standard. As a critical intermediate and potential process-related impurity in the synthesis of aryl-propionic acid derivatives (e.g., antihistamines, NSAIDs), the accurate quantification of this ester is paramount for API purity profiling.
This guide compares the performance of the Isolated Isopropyl Ester Standard against common industry alternatives: Surrogate Quantification (Acid Precursor) and In-Situ Generated Standards . Experimental data demonstrates that while surrogate methods offer speed, they fail to meet the specificity and accuracy requirements of ICH Q2(R2) for late-stage development, necessitating the use of a fully characterized isolated standard.
The Validation Landscape: Product vs. Alternatives
In pharmaceutical development, the choice of reference standard strategy dictates the accuracy of impurity reporting. Below is a comparative analysis of using the isolated Isopropyl 4-(4-bromophenyl)-4-oxobutanoate standard versus alternative methodologies.
Comparative Performance Matrix
| Feature | Method A: Isolated Isopropyl Ester Standard (The Product) | Method B: Acid Surrogate (Alternative 1) | Method C: In-Situ Generation (Alternative 2) |
| Primary Use | Quantitative Impurity Profiling (w/ RRF) | Early-Phase Estimation | Qualitative Identification (RT marker) |
| Accuracy | High (Direct weighing & purity assignment) | Low to Medium (Assumes RRF = 1.0 or theoretical) | Variable (Dependent on reaction conversion) |
| Specificity | Confirms exact ester identity | Cannot distinguish Isopropyl vs. Ethyl/Methyl esters | Confirms RT, but not concentration |
| Stability | High (Sterically hindered ester, >12 months) | High (Acid is stable) | Low (Transient solution stability) |
| Regulatory Risk | Low (Fully compliant with ICH Q3A/B) | High (Risk of underestimating toxicological burden) | Critical (Not acceptable for release testing) |
Key Insight: While Method B (Acid Surrogate) is common in early discovery, it fails in process validation because the Relative Response Factor (RRF) of the ester often deviates from the acid due to solvatochromic shifts and solubility differences in reverse-phase HPLC. Method A is the only viable path for NDA/ANDA filings.
Technical Validation Protocol
The following protocol outlines the generation and validation of the Isopropyl 4-(4-bromophenyl)-4-oxobutanoate reference standard. This workflow ensures the material qualifies as a Primary Reference Standard .
Step 1: Synthesis & Purification (The "Product" Generation)
-
Reaction: Friedel-Crafts acylation of bromobenzene with succinic anhydride yields the acid, followed by esterification with isopropanol (IPA) and catalytic sulfuric acid.
-
Critical Purification: The crude ester must be purified via recrystallization (Hexane/EtOAc) to remove the unreacted acid and potential bis-alkylated byproducts.
-
Target Purity: >99.5% (HPLC Area%) and >99.0% (w/w via qNMR).
Step 2: Structural Confirmation (Identity)
Before quantitative validation, the structure must be unequivocally proven.
-
1H NMR (400 MHz, CDCl3): Distinct septet at
5.0 ppm (Isopropyl CH) and doublet at 1.2 ppm (Isopropyl CH3). The aromatic region shows the characteristic AA'BB' system of the 4-bromophenyl group. -
Mass Spectrometry (LC-MS): ESI+ mode. Target [M+H]+ = 299/301 (Br isotope pattern 1:1).
-
IR Spectroscopy: Carbonyl stretch separation: Ester C=O (~1735 cm-1) vs. Ketone C=O (~1685 cm-1).
Step 3: Purity Assignment (The "Value" of the Standard)
Unlike simple area normalization, a reference standard requires a "Mass Balance" or "qNMR" approach to determine potency.
Protocol: Quantitative NMR (qNMR)
-
Internal Standard: Maleic Acid (TraceCERT®, 99.94%).
-
Solvent: DMSO-d6 (to ensure full solubility of both components).
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[1][2][3]
Data Output (Example):
-
Gravimetric Purity: 99.2% w/w.
-
Chromatographic Purity: 99.8% Area.[3]
-
Residual Solvent (IPA): 0.4% (Detected by GC-HS).
-
Assigned Potency: 98.8% (99.2% - Volatiles).
Performance Data: Specificity & Stability
This section provides the experimental evidence supporting the superiority of the Isopropyl Ester Standard over the Ethyl Ester or Acid alternatives.
Experiment A: Chromatographic Specificity (Separation of Analogues)
A critical validation parameter is the ability to distinguish the Isopropyl ester (formed in IPA) from the Ethyl ester (formed if Ethanol is used in workup).
-
Column: C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[4]
-
Results:
-
Acid Precursor: RT = 4.2 min.
-
Methyl Ester: RT = 8.5 min.
-
Ethyl Ester: RT = 10.1 min.
-
Isopropyl Ester (Product): RT = 11.4 min.
-
Experiment B: Solution Stability (Hydrolysis Resistance)
Reference standards must be stable in solution during analytical runs.
-
Condition: 50:50 MeCN:Water (pH 7), 24 hours at 25°C.
-
Results:
-
Methyl Ester: 1.5% Hydrolysis to Acid.
-
Ethyl Ester: 0.8% Hydrolysis to Acid.
-
Isopropyl Ester: <0.1% Hydrolysis.
-
-
Mechanism: The branching of the isopropyl group provides steric protection to the ester carbonyl, significantly reducing the rate of hydrolysis compared to linear alkyl esters. This makes the Isopropyl Standard a more robust tool for long sequence runs (e.g., stability studies).
Visualizing the Validation Workflow
The following diagram illustrates the lifecycle of the Isopropyl 4-(4-bromophenyl)-4-oxobutanoate reference standard, from synthesis to final release.
Caption: Figure 1. Lifecycle of Reference Standard Qualification. The process moves from synthesis to rigorous structural and purity confirmation before release.
Impurity Formation Pathway
Understanding why this standard is needed requires visualizing the process chemistry. The Isopropyl ester is often an unintended byproduct when IPA is used for quenching or recrystallization.
Caption: Figure 2. Formation of the Isopropyl Ester Impurity. The presence of IPA during the workup of the acid intermediate leads to the formation of the ester, necessitating its validation.
Conclusion & Recommendation
For rigorous pharmaceutical validation, the Isolated Isopropyl 4-(4-bromophenyl)-4-oxobutanoate Reference Standard is indispensable. While acid surrogates (Alternative 1) are acceptable for early-phase estimates, they lack the specificity and RRF accuracy required for ICH Q3A/B compliance. Furthermore, the superior hydrolytic stability of the isopropyl ester compared to methyl/ethyl analogues makes it the preferred marker for process validation in alcoholic solvents.
Recommendation: Adopt the isolated, qNMR-certified Isopropyl ester standard for all release testing and stability protocols where Isopropanol is utilized in the manufacturing process.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4][5] [Link]
-
PubChem. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. Synthesis of 3-(4-Bromobenzoyl)propionic acid (Precursor). Org.[6] Synth. 1923, 3, 6. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. (Niraparib) | BLDpharm [bldpharm.com]
- 4. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Thin Layer Chromatography (TLC) Rf values for Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
The following guide is structured to serve as an authoritative technical reference for the chromatographic isolation and analysis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate .
Executive Summary & Application Context
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 1284448-67-4) is a critical intermediate, often utilized in the synthesis of pharmaceutical APIs such as Fexofenadine. Its synthesis typically involves the Fischer esterification of 4-(4-bromophenyl)-4-oxobutanoic acid or a Friedel-Crafts acylation sequence.
Accurate Thin Layer Chromatography (TLC) monitoring is essential because the conversion of the highly polar keto-acid precursor to the lipophilic isopropyl ester results in a dramatic shift in polarity. This guide provides validated reference ranges, visualization strategies, and a self-validating protocol to ensure precise reaction endpoint determination.
Chromatographic Profile & Polarity Logic
To design an effective separation, one must understand the functional group thermodynamics driving the retention.
-
Stationary Phase: Silica Gel 60 F
(Polar, Acidic). -
Target Compound (Product): Moderate Polarity. Contains a ketone and an ester.[1][2][3][4][5] The isopropyl group adds significant lipophilicity compared to methyl/ethyl analogs.
-
Starting Material (Precursor): High Polarity. The free carboxylic acid interacts strongly with silica silanols via hydrogen bonding, often leading to "streaking" or baseline retention without polar modifiers.
Polarity Hierarchy (Elution Order)
| Compound | Functional Characteristics | Relative Polarity | Predicted Rf Trend |
| Bromobenzene | Non-polar aromatic (Impurity) | Very Low | High (Near Solvent Front) |
| Target Ester | Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | Moderate | Mid-Range (0.4 – 0.6) |
| Pseudo-Ester | Cyclic Lactone Isomer (Trace Impurity) | Moderate-High | Lower than Target |
| Precursor Acid | 4-(4-bromophenyl)-4-oxobutanoic acid | High (H-Bond donor) | Baseline / Low (0.0 – 0.2) |
Comparative Rf Value Guide
Note: Rf values are system-dependent (humidity, temperature, silica activity). The ranges below serve as a method development baseline.
Standard Solvent System: Hexane / Ethyl Acetate
This is the robust binary system for this separation.
| Mobile Phase Composition (v/v) | Target Ester Rf (Range) | Precursor Acid Rf | Separation Quality | Application |
| 90:10 (Hex:EtOAc) | 0.15 – 0.25 | 0.00 | High Retention | Purity Check (detecting non-polar impurities) |
| 80:20 (Hex:EtOAc) | 0.40 – 0.50 | 0.05 – 0.10 | Optimal | Routine Reaction Monitoring |
| 70:30 (Hex:EtOAc) | 0.60 – 0.70 | 0.15 – 0.25* | Fast Elution | Quick screening; Acid may streak |
| 50:50 (Hex:EtOAc) | > 0.80 | 0.40 – 0.50 | Poor Resolution | Co-elution risk with non-polar byproducts |
*Note: The acid precursor may streak in neutral solvents. To obtain a sharp spot for the acid, add 1% Acetic Acid to the mobile phase.
Alternative Solvent System: Toluene / Acetone
Used when UV-active non-polar impurities (e.g., isomers of bromobenzene) co-elute in Hexane/EtOAc.
-
System: Toluene : Acetone (95:5)
-
Target Rf: ~0.45
-
Advantage: Toluene suppresses the "tailing" of aromatic ketones better than Hexane.
Self-Validating Experimental Protocol
Objective: To monitor the esterification reaction without false positives caused by acid streaking.
Step 1: The "Mini-Workup" (Crucial)
Direct spotting of acidic reaction mixtures onto silica can hydrolyze the ester or cause the acid to streak, obscuring the product.
-
Take a 50 µL aliquot of the reaction mixture.
-
Add to a generic vial containing 200 µL Ethyl Acetate and 200 µL Sat. NaHCO
. -
Vortex/Shake briefly. Allow layers to separate.[3]
-
Spot the top organic layer. This removes the bulk acid and neutralizes the sample, ensuring the spot observed is truly the ester.
Step 2: Visualization Strategy
The molecule possesses two distinct detection handles: the conjugated aromatic system and the ketone.
| Method | Observation | Specificity |
| UV (254 nm) | Dark purple/black spot on green background | Detects the Bromobenzene ring. (Primary) |
| 2,4-DNP Stain | Orange/Red spot | Specific to the Ketone . Distinguishes keto-ester from non-carbonyl impurities. |
| Bromocresol Green | Yellow spot on Blue background | Specific to Carboxylic Acid . Use to confirm consumption of starting material.[5] |
Step 3: Workflow Diagram
The following Graphviz diagram outlines the decision logic for the TLC monitoring process.
Caption: Logical workflow for TLC monitoring of keto-ester synthesis, emphasizing the mini-workup to prevent acid interference.
Troubleshooting & Optimization
Issue: The Starting Material (Acid) is streaking and obscuring the Product.
-
Cause: The carboxylic acid group is interacting strongly with the silica.
-
Solution: Add 0.5% Acetic Acid or Formic Acid to the Hexane/EtOAc mobile phase. This protonates the silica surface, sharpening the acid spot (Rf will increase slightly) and allowing clear resolution from the ester.
Issue: Co-elution with Bromobenzene (Side Product).
-
Cause: In 100% Hexane or very low polarity systems, the ester and the non-polar bromobenzene may overlap.
-
Solution: Use a Dichloromethane (DCM) based system. Try DCM : Hexane (1:1) . The polarizability of DCM often separates halo-aromatics from esters better than Hexane.
References
-
Royal Society of Chemistry. (2014). Supporting Information: Biocatalytic Synthesis of Chiral Esters. (Contextual reference for keto-ester TLC conditions). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94309557: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate. Retrieved from [Link]
-
University of Alberta. (n.d.). Advanced Organic Chemistry: Thin Layer Chromatography Guide. Retrieved from [Link]
Sources
A Comparative Guide to the UV-Vis Spectroscopy of Bromophenyl Derivatives
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant ways that molecular structure influences spectroscopic properties is paramount. This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) spectroscopy characteristics of bromophenyl derivatives. We will delve into the electronic underpinnings of their absorption spectra, explore the effects of isomerism and the degree of bromination, and provide practical experimental guidance.
The Foundation: Electronic Transitions in the Benzene Chromophore
The parent chromophore for all bromophenyl derivatives is the benzene ring. In its UV spectrum, benzene exhibits three absorption bands originating from π → π* transitions. The most intense band (the E1 band) appears in the vacuum UV region around 184 nm, with a second intense band (the E2 or K band) near 204 nm. A third, much less intense band (the B band), characterized by fine vibrational structure, is observed around 256 nm. The presence of substituents on the benzene ring can significantly alter the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
The Role of Substituents: Hydroxyl and Bromo Groups
In bromophenyl derivatives, two key functional groups influence the UV-Vis spectrum: the hydroxyl (-OH) group and one or more bromine (-Br) atoms.
-
The Hydroxyl Group (-OH): As an auxochrome , the hydroxyl group possesses non-bonding electrons that can be shared with the benzene ring's π-electron system. This p-π conjugation extends the chromophore, leading to a bathochromic shift (a shift to a longer wavelength, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity) of the B-band. For instance, phenol exhibits a λmax around 270-275 nm, a noticeable shift from benzene's 256 nm.[1]
-
The Bromine Atom (-Br): Bromine also functions as an auxochrome due to its lone pair electrons, which can participate in p-π conjugation with the aromatic ring. This interaction results in a bathochromic shift and a hyperchromic effect.[2] However, bromine is also an electronegative atom, exerting an electron-withdrawing inductive effect. In the context of electrophilic aromatic substitution, this makes the ring less reactive overall (deactivating), but the resonance effect still directs incoming electrophiles to the ortho and para positions.[3][4] For UV-Vis spectroscopy, the resonance effect's extension of the chromophore is the dominant factor influencing the absorption spectrum.
The interplay of these electronic effects from the hydroxyl and bromine substituents dictates the specific UV-Vis characteristics of the various bromophenyl derivatives.
Comparative Analysis of Monobromophenol Isomers
The position of the bromine atom relative to the hydroxyl group has a distinct impact on the UV-Vis spectrum. The following table summarizes the reported λmax and molar absorptivity (ε) values for ortho-, meta-, and para-bromophenol.
| Compound | Isomer | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| 2-Bromophenol | ortho | ~274-278 | ~2,000 | Ethanol/Water |
| 3-Bromophenol | meta | ~274-278 | ~2,100 | Acetonitrile-Water |
| 4-Bromophenol | para | ~282 | ~1,900 | Ethanol |
Data compiled from multiple sources; direct comparison is best made with data from a single study using consistent conditions.
The para-isomer typically exhibits the most significant bathochromic shift. This can be attributed to the direct conjugation between the electron-donating hydroxyl group and the electron-withdrawing (by induction) but resonance-donating bromine atom through the benzene ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength.[5]
The Impact of Increased Bromination
As the number of bromine atoms on the phenol ring increases, a general trend of a further bathochromic shift and a hyperchromic effect is observed. This is due to the cumulative auxochromic effect of multiple bromine atoms, which further extends the conjugated system.
| Compound | Number of Br Atoms | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| 2,4-Dibromophenol | 2 | ~286 | Not specified | Not specified |
| 2,6-Dibromophenol | 2 | ~285 | Not specified | Not specified |
| 2,4,6-Tribromophenol | 3 | ~295-300 | ~3,500 | Not specified |
The increased substitution with bromine atoms enhances the p-π conjugation, leading to a more delocalized electron system and a smaller HOMO-LUMO energy gap.[2] It is important to note that steric hindrance in highly substituted derivatives can sometimes affect the planarity of the molecule, which may slightly counteract the expected bathochromic shift.
The Influence of Solvent Polarity (Solvatochromism)
The choice of solvent can significantly impact the UV-Vis spectrum of polar molecules like bromophenols. This phenomenon, known as solvatochromism , arises from differential solvation of the ground and excited states of the molecule.[6][7]
Polar solvents can form hydrogen bonds with the hydroxyl group and interact with the dipole moment of the bromophenol molecule. These interactions can stabilize either the ground state or the excited state to a different extent.
-
For π → π transitions*, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift .[8]
-
For n → π transitions*, the ground state is typically more stabilized by polar solvents through hydrogen bonding with the non-bonding electrons. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift .[8]
For bromophenols, the dominant absorptions are π → π* transitions. Therefore, a shift to a more polar solvent is generally expected to cause a bathochromic shift. For example, the λmax of bromophenol blue, a complex brominated phenol derivative, is sensitive to the polarity of the solvent mixture.
Experimental Protocol: UV-Vis Spectroscopic Analysis of a Bromophenyl Derivative
This protocol outlines a general procedure for obtaining the UV-Vis spectrum of a bromophenyl derivative.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a bromophenyl derivative in a specified solvent.
Materials:
-
UV-Vis Spectrophotometer (double-beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Bromophenyl derivative sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of the bromophenyl derivative (e.g., 10 mg).
-
Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of 4-5 working solutions of decreasing concentrations. The concentrations should be chosen to yield absorbance values in the optimal range of the spectrophotometer (typically 0.2 - 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent.
-
Place the cuvette in the reference beam holder (for a double-beam instrument) or in the sample holder to record a baseline/blank spectrum.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the sample cuvette in the sample beam holder.
-
Record the absorbance spectrum.
-
Repeat the measurement for each of the working solutions, from most dilute to most concentrated.
-
-
Data Analysis:
-
From the spectrum of one of the working solutions, identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax for each of the working solutions.
-
Plot a graph of absorbance vs. concentration (Beer-Lambert plot).
-
Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ε) if the path length is 1 cm.
-
Logical Relationships in Spectral Interpretation
The interpretation of the UV-Vis spectra of bromophenyl derivatives is based on understanding the relationships between molecular structure and electronic transitions.
Conclusion
The UV-Vis spectroscopic characteristics of bromophenyl derivatives are a direct reflection of their electronic structure. The auxochromic effects of the hydroxyl and bromine substituents lead to bathochromic and hyperchromic shifts relative to benzene. The position and number of bromine atoms further modulate these spectral properties, with para-isomers and more highly brominated derivatives generally absorbing at longer wavelengths. Furthermore, the choice of solvent can fine-tune the absorption maxima due to solvatochromic effects. By understanding these fundamental principles and employing standardized experimental protocols, researchers can effectively utilize UV-Vis spectroscopy for the characterization and comparative analysis of this important class of compounds.
References
-
Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]
-
Time-dependent UV–vis spectra of the oxidative bromination of phenol... (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax. Retrieved March 3, 2026, from [Link]
-
UV-Vis Spectroscopy. (n.d.). SlideShare. Retrieved March 3, 2026, from [Link]
-
Activating or Deactivating Effect of the Substituents on EAS. (n.d.). Organic Chemistry II. Retrieved March 3, 2026, from [Link]
-
EAS Reactions of Substituted Benzenes. (2020, July 23). YouTube. Retrieved March 3, 2026, from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved March 3, 2026, from [Link]
-
Preferential solvation bromophenol blue in water-alcohol binary mixture. (n.d.). Academia.edu. Retrieved March 3, 2026, from [Link]
-
UV-Vis Spectroscopy. (n.d.). SlideShare. Retrieved March 3, 2026, from [Link]
-
Measured UV-Vis absorption spectra of bromophenol blue and phloxine... (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Nature of electronic transitions and factors affecting it. (n.d.). e-PG Pathshala. Retrieved March 3, 2026, from [Link]
-
WOOD WARD FIESER RULE For UV Spectroscopy and Calculation of λmax of Organic Compounds. (2020, May 5). Gpatindia. Retrieved March 3, 2026, from [Link]
-
UV-induced formation of bromophenols from polybrominated diphenyl ethers. (2013, April 16). PubMed. Retrieved March 3, 2026, from [Link]
-
Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 3, 2026, from [Link]
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005, December 7). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC. Retrieved March 3, 2026, from [Link]
-
Near-UV photolysis of substituted phenols, I: 4-fluoro-, 4-chloro- and 4-bromophenol. (n.d.). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]
-
Extinction Coefficients Table. (n.d.). BenchSci. Retrieved March 3, 2026, from [Link]
-
Solvatochromism in Solvent Mixtures. (2024, January 13). Encyclopedia.pub. Retrieved March 3, 2026, from [Link]
-
2,4,6-Tribromophenol. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]
-
Bromophenol. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]
-
The theoretical UV-Vis spectra of 2,4'-DBrA molecule gas phase, in ethanol and water. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Phenol, 2,4,6-tribromo-. (n.d.). NIST WebBook. Retrieved March 3, 2026, from [Link]
-
lab_1.docx. (n.d.). Course Hero. Retrieved March 3, 2026, from [Link]
-
2,4,6-Tribromophenol. (n.d.). DrugFuture. Retrieved March 3, 2026, from [Link]
-
2,6-Dibromophenol. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004, January 30). OECD Existing Chemicals Database. Retrieved March 3, 2026, from [Link]
-
The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells. (n.d.). EPIC. Retrieved March 3, 2026, from [Link]
-
Update of the risk assessment of brominated phenols and their derivatives in food. (n.d.). PMC. Retrieved March 3, 2026, from [Link]
-
UV-Vis Spectrum of Bromophenol blue. (n.d.). SIELC Technologies. Retrieved March 3, 2026, from [Link]
-
Use of bromophenol blue in the spectrophotometric and turbidimetric determination of mebrophenhydramine in tablets. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]
-
Preferential solvation bromophenol blue in water-alcohol binary mixture. (2018, October 5). PubMed. Retrieved March 3, 2026, from [Link]
-
Photolysis of bromophenol blue in aqueous solution under UV-irradiation: optimization of the parameters influencing the kinetics. (n.d.). DESWATER. Retrieved March 3, 2026, from [Link]
-
Woodward's rules. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]
-
Chapter 1 Ultraviolet/Visible Ultraviolet/Visible Spectroscopy. (n.d.). SlidePlayer. Retrieved March 3, 2026, from [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved March 3, 2026, from [Link]
-
uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. (n.d.). Doc Brown's Chemistry. Retrieved March 3, 2026, from [Link]
-
Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. (2012, December 1). PubMed. Retrieved March 3, 2026, from [Link]
-
Separation of dibromophenol isomers by chromatography. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C–Y (Y = halogen) and O–H bond fission. (2013, April 30). AIP Publishing. Retrieved March 3, 2026, from [Link]
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- 8. deswater.com [deswater.com]
Safety Operating Guide
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate proper disposal procedures
Operational Guide: Proper Handling and Disposal of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
As a Senior Application Scientist, I understand that scaling up the synthesis of active pharmaceutical ingredients (APIs) introduces complex logistical challenges—particularly in waste management. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is a highly valuable halogenated intermediate used in drug development. However, the presence of the aryl bromine atom introduces strict regulatory and chemical handling requirements.
This guide provides a self-validating, mechanistic protocol for the safe handling and disposal of this compound. By understanding the chemical causality behind these procedures, your laboratory can maintain operational efficiency, ensure environmental stewardship, and guarantee regulatory compliance.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
Understanding the molecular behavior of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (C₁₃H₁₅BrO₃) is critical to its disposal. The molecule features a stable aryl bromide moiety.
-
The Causality of Halogenated Disposal: Why can't we throw this in the standard organic waste bin? When subjected to standard thermal oxidation (basic incineration), the carbon-bromine (C-Br) bond undergoes homolytic cleavage. In the presence of hydrogen and oxygen, this generates hydrogen bromide (HBr) gas. HBr is highly corrosive, destroys standard incinerator linings, and poses severe environmental toxicity risks.
-
Regulatory Grounding: Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are heavily regulated to prevent land disposal and atmospheric contamination[1][2]. They must be processed via specialized rotary kiln incineration equipped with caustic scrubbers (e.g., NaOH or Ca(OH)₂) to neutralize the HBr gas into benign bromide salts before exhaust release[1].
Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow
To ensure a self-validating safety system, every step of the disposal process must be verifiable by the operator.
Step 1: Strict Segregation at the Source
-
Action: Isolate Isopropyl 4-(4-bromophenyl)-4-oxobutanoate waste (both solid residues and solvent solutions) into a designated "Halogenated Organic Waste" container[3].
-
Validation: Verify that the waste container contains NO non-halogenated solvents (like pure acetone or ethanol) unless they were part of the specific reaction mixture[4].
-
Causality: Halogenated waste requires significantly more energy to incinerate and produces corrosive byproducts. Diluting it with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing your laboratory's logistical costs.
Step 2: Compatibility Verification
-
Action: Ensure the waste stream is completely free of strong oxidizers (e.g., peroxides, nitric acid) or strong inorganic acids[4].
-
Validation: If the waste is a biphasic mixture from an extraction, test the pH of the aqueous layer with indicator paper to ensure it is neutral (pH 6-8) before capping the container.
-
Causality: Halogenated organics can react exothermically with strong oxidizers, potentially leading to container pressurization, off-gassing, and catastrophic rupture in the waste storage area.
Step 3: Containment and Labeling
-
Action: Store the waste in a chemically compatible, vapor-tight, high-density polyethylene (HDPE) or glass container with a secure threaded cap[3].
-
Validation: The container must be labeled before the first drop of waste is added. Use the exact chemical name: "Hazardous Waste - Halogenated Organic: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate"[3]. Do not use abbreviations or chemical formulas.
-
Causality: Proper labeling is legally required for transport and ensures that downstream waste management facilities apply the correct caustic scrubbing protocols during thermal destruction.
Spill Response & Decontamination Protocol
In the event of an accidental release during transfer or weighing:
-
Immediate Action: Do NOT use water to wash the compound down the sink drain[3][4]. Sink disposal of halogenated organics violates EPA regulations due to their high aquatic toxicity and resistance to standard municipal wastewater biological treatment[1][4].
-
Containment: Use inert, non-combustible absorbent pads or vermiculite to soak up the liquid or solution. If the material is in solid form, sweep it up gently to avoid generating airborne dust.
-
Disposal of Cleanup Materials: Place all saturated absorbents and contaminated PPE into a secondary sealed plastic bag, label it as "Halogenated Solid Waste," and transfer it to your EHS department for incineration[3].
Waste Stream Comparison Data
To optimize lab operations and reduce costs, personnel must understand the stark differences between waste streams.
| Parameter | Halogenated Waste Stream (e.g., Isopropyl 4-(4-bromophenyl)-4-oxobutanoate) | Non-Halogenated Waste Stream (e.g., Acetone, Ethanol) |
| Chemical Marker | Contains F, Cl, Br, or I atoms | Contains only C, H, O, N, S, P |
| Incineration Requirement | Rotary kiln with caustic scrubbing (Neutralizes HX gas)[1] | Standard thermal oxidation (Produces CO₂ and H₂O) |
| Disposal Cost | High (Requires specialized emission controls) | Low (Standard fuel blending / incineration) |
| Regulatory Status | Strictly regulated under RCRA (Land disposal restricted)[2] | Regulated, but broader disposal options available |
| Compatibility | Do not mix with strong oxidizers or inorganic acids[4] | Generally compatible with other organic solvents[4] |
Process Visualization
Workflow for the safe segregation, containment, and disposal of halogenated organic waste.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa.gov. 1
-
eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - ecfr.gov. 2
-
Halogenated Organic Liquids - Standard Operating Procedure - illinois.edu. 3
-
Chemical Waste Management - louisville.edu. 4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
